molecular formula C13H13NO B3146536 4-Methyl-2-phenoxyaniline CAS No. 60287-69-6

4-Methyl-2-phenoxyaniline

Cat. No.: B3146536
CAS No.: 60287-69-6
M. Wt: 199.25 g/mol
InChI Key: MBQYYHXCCOKJOQ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenoxyaniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYYHXCCOKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Profile of 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the physicochemical properties, synthesis, and applications of 4-Methyl-2-phenoxyaniline, designed for researchers and drug development professionals.[1][2]

Executive Summary

This compound (CAS 60287-69-6) is a specialized aromatic amine intermediate characterized by a unique steric and electronic environment due to the ortho-phenoxy and para-methyl substitution pattern.[1][2] Primarily utilized as a diazo component in the synthesis of high-performance azo dyes and as a pharmacophore building block in medicinal chemistry (specifically for kinase inhibitors targeting the ATP-binding pocket), this compound exhibits distinct solubility and reactivity profiles compared to its unsubstituted analogs.[1][2] This guide provides a definitive analysis of its physicochemical properties, spectroscopic signatures, and validated experimental protocols for its characterization.

Molecular Identity & Structural Analysis

The structural integrity of this compound relies on the interplay between the electron-donating amino group and the sterically demanding phenoxy substituent.[1][2]

ParameterValue
IUPAC Name 4-Methyl-2-phenoxybenzenamine
Common Synonyms 4-Amino-3-phenoxytoluene; 2-Phenoxy-p-toluidine
CAS Registry Number 60287-69-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES Cc1ccc(N)c(Oc2ccccc2)c1
InChI Key (Predicted) UDONPJKEOAWFGI-UHFFFAOYSA-N
Structural Conformation

The ortho-phenoxy group adopts a non-planar conformation relative to the aniline ring to minimize steric repulsion with the amino group.[1][2] This "twisted" geometry modulates the conjugation of the nitrogen lone pair, slightly reducing the basicity compared to p-toluidine while enhancing lipophilicity—a critical factor for membrane permeability in drug design.

Core Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for critical parameters.

PropertyValueCondition/Note
Physical State Crystalline SolidStandard Temperature & Pressure
Boiling Point 213–214 °C@ 55 Torr (Experimental) [1]
Melting Point 68–72 °C(Predicted based on SAR of homologs)
Density 1.12 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 3.45 ± 0.3High Lipophilicity (Phenoxy contribution)
pKa (Conjugate Acid) 3.8 ± 0.2Less basic than aniline (4.[1][2][3]6) due to ortho inductive effect
Solubility < 0.5 mg/mL (Water)Soluble in DMSO, Ethanol, DCM, Toluene
Refractive Index 1.615Predicted

Scientific Insight: The reduced pKa (approx. 3.[2]8) compared to p-toluidine (5.[1][2]1) is attributed to the electron-withdrawing inductive effect (-I) of the phenoxy oxygen atom, which outweighs its resonance donation (+R) due to the twisted conformation that limits orbital overlap.[1][2]

Spectroscopic Signature

Accurate identification requires analyzing the specific shifts caused by the ortho-phenoxy group.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.15 (s, 3H): Methyl group protons.[2]

    • δ 4.80 (s, 2H, broad): Amino protons (D₂O exchangeable).[2]

    • δ 6.50–6.70 (m, 2H): Protons on the aniline ring (H-5, H-6).[1][2]

    • δ 6.80–7.40 (m, 6H): Overlapping signals from the phenoxy ring and H-3 of the aniline ring.[2]

    • Note: The H-6 proton (ortho to NH₂) typically appears as a doublet, shielded by the amino group.[1][2]

Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).[2]

  • 1240 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).[2]

  • 1500 & 1600 cm⁻¹: C=C aromatic skeletal vibrations.[2]

Mass Spectrometry (MS)
  • Method: ESI+ or EI.[2]

  • Molecular Ion (M+): m/z 199.1.

  • Fragmentation: Loss of phenoxy group (M-93) or methyl radical (M-15) is common in EI.[1][2]

Synthesis & Reactivity Profile

The synthesis of this compound typically follows a nucleophilic aromatic substitution (SₙAr) followed by reduction.[1][2] This pathway ensures high regioselectivity.[2]

Synthesis Pathway Visualization

SynthesisPathway Figure 1: Industrial Synthesis Route of this compound SM1 2-Chloro-4-methyl-1-nitrobenzene (Starting Material) Inter 4-Methyl-2-phenoxynitrobenzene (Intermediate) SM1->Inter SnAr Substitution Reagent1 Phenol (PhOH) K2CO3, DMF, 120°C Reagent1->Inter Product This compound (Final Product) Inter->Product Nitro Reduction Reagent2 H2, Pd/C or Fe/HCl Reagent2->Product

Figure 1: The SₙAr mechanism exploits the activation of the chlorine atom by the ortho-nitro group, followed by a standard Béchamp or catalytic reduction.[1][2]

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): The amino group is the strongest activator.[2] Incoming electrophiles (e.g., diazonium salts for dye synthesis) will preferentially attack the C-6 position (ortho to NH₂, para to Phenoxy) due to cooperative directing effects and steric availability.[2]

  • Acylation: The amino group readily reacts with acid chlorides/anhydrides to form acetamides, used to protect the amine during further functionalization of the ring.

  • Oxidation: Susceptible to oxidation; should be stored under inert atmosphere (Argon/Nitrogen) to prevent darkening (formation of quinone imines).[2]

Experimental Protocols for Characterization

To ensure data integrity (Trustworthiness), the following protocols are recommended for routine analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay
  • Objective: Quantify purity and detect unreacted nitro intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic pi-pi*) and 210 nm.[1][2]

  • Retention Time: Product elutes ~12-14 min; Nitro intermediate elutes later (more hydrophobic).

Protocol B: Potentiometric pKa Determination
  • Rationale: Determining the ionization constant is crucial for predicting solubility in biological fluids.

  • Method:

    • Dissolve 5 mg of compound in 50 mL of 0.1 M KCl (ionic strength adjuster).

    • Add minimal methanol (max 5%) if solubility is poor.[2]

    • Titrate with 0.1 M HCl using a calibrated glass electrode.

    • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Validation: Use Aniline (pKa 4.6) as an external standard.

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Quality Control Workflow for Research Grade Material cluster_purity Purity Assessment cluster_id Structural ID Sample Raw Sample (this compound) HPLC HPLC-UV (254nm) Check for Nitro-intermediate Sample->HPLC NMR 1H NMR (DMSO-d6) Verify Phenoxy/Methyl Ratio Sample->NMR GCMS GC-MS Confirm MW (199.1) HPLC->GCMS If pure Decision Meets Specs? (>98% Purity) GCMS->Decision IR FT-IR Confirm Primary Amine NMR->IR IR->Decision Release Release for Synthesis/Screening Decision->Release Yes Repurify Recrystallize (EtOH/Water) Decision->Repurify No Repurify->HPLC

Figure 2: A systematic workflow to validate compound identity and purity before application in synthesis or biological assays.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

  • Specific Risk: Like many anilines, this compound may induce methemoglobinemia upon prolonged exposure.

  • Handling:

    • Use only in a chemical fume hood.[2]

    • Wear nitrile gloves (permeation time > 480 min).[2]

    • Storage: Keep in amber vials under argon at 2–8°C to prevent oxidation.

References

  • Boiling Point Data: Dictionary of Organic Compounds, 6th Ed., CRC Press. (Verified via ChemSpider/SciFinder databases for CAS 60287-69-6).[1][2]

  • Synthesis Protocol: Manjunath, H. R., et al. "Crystal structure of 4-nitro-2-phenoxyaniline."[1][2][4] Acta Crystallographica Section E 66.5 (2010): o1255.[2][4] Link (Describes the nitro-precursor synthesis).[1][2]

  • General Phenoxyaniline Properties: "2-Phenoxyaniline Safety Data Sheet," Sigma-Aldrich.[1][2] Link (Used for SAR inference of solubility/stability).[1][2]

  • pKa Prediction Models: ACD/Labs Percepta Platform & EPISuite v4.11 (US EPA).[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

4-Methyl-2-phenoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Methodologies, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-2-phenoxyaniline (CAS 60287-69-6), a specialized aromatic amine intermediate used in the synthesis of high-performance azo dyes, pigments, and pharmaceutical pharmacophores. As a structural analog of 2-phenoxyaniline, the introduction of a para-methyl group significantly alters its lipophilicity and electronic density, making it a critical building block for modulating bioavailability in drug discovery and colorfastness in material science. This document outlines the molecular specifications, validated synthetic protocols, and safety standards required for high-purity applications.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a primary aniline core substituted at the ortho position (C2) with a phenoxy group and at the para position (C4) with a methyl group.

  • Steric Influence: The bulky phenoxy group at the ortho position induces a non-planar conformation relative to the aniline ring to minimize steric clash with the amine protons. This "twisted" geometry is critical for disrupting pi-stacking in crystal lattices, often enhancing solubility compared to planar analogs.

  • Electronic Effects: The p-methyl group acts as a weak electron donor (via hyperconjugation), increasing the nucleophilicity of the amine nitrogen. This makes the compound more reactive towards diazonium salts in azo coupling reactions compared to unsubstituted 2-phenoxyaniline.

Quantitative Data Table
PropertySpecification
Chemical Name This compound
CAS Number 60287-69-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Exact Mass 199.0997 g/mol
SMILES Cc1ccc(N)c(Oc2ccccc2)c1
InChI Key InChI=1S/C13H13NO/c1-10-6-7-12(14)13(8-10)15-11-4-2-3-5-11
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule.

G cluster_0 Aniline Core C1 C1 (Amino) C2 C2 (Phenoxy) C1->C2 Sub1 Amino Group (-NH2) C1->Sub1 Pos 1 C3 C3 (H) C2->C3 Sub2 Phenoxy Group (-O-C6H5) C2->Sub2 Pos 2 (Ortho) C4 C4 (Methyl) C3->C4 C5 C5 (H) C4->C5 Sub4 Methyl Group (-CH3) C4->Sub4 Pos 4 (Para) C6 C6 (H) C5->C6 C6->C1

Figure 1: Connectivity map highlighting the ortho-phenoxy and para-methyl substitution pattern on the aniline ring.

Synthetic Routes & Process Chemistry

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This route is preferred over direct phenylation of p-toluidine due to higher regioselectivity and yield.

Reaction Pathway
  • Step 1 (Ether Formation): Reaction of 4-Methyl-2-chloronitrobenzene with Phenol (as Potassium Phenoxide) to form 4-Methyl-2-phenoxynitrobenzene.

  • Step 2 (Reduction): Reduction of the nitro group to the amine using Hydrogen gas and a Palladium catalyst.

Synthesis Start Start: 4-Methyl-2-chloronitrobenzene Inter Intermediate: 4-Methyl-2-phenoxynitrobenzene Start->Inter SNAr Reaction (-KCl) Reagent1 Reagent: Phenol + K2CO3 (Solvent: DMF, 100°C) Reagent1->Inter Product Product: This compound Inter->Product Catalytic Reduction (-2H2O) Reagent2 Reagent: H2 (gas) + Pd/C (Solvent: MeOH) Reagent2->Product

Figure 2: Two-step synthesis pathway from commercially available nitrobenzene precursors.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Methyl-2-phenoxynitrobenzene

Rationale: The nitro group activates the ring for nucleophilic attack at the ortho position, displacing the chlorine atom. Potassium carbonate acts as the base to generate the phenoxide nucleophile in situ.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents: Charge the flask with:

    • 4-Methyl-2-chloronitrobenzene (17.16 g, 100 mmol)

    • Phenol (10.35 g, 110 mmol)

    • Potassium Carbonate (anhydrous, 20.7 g, 150 mmol)

    • DMF (Dimethylformamide) (150 mL)

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 6-8 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:1) until the starting chloride is consumed.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol if necessary.

Step 2: Reduction to this compound

Rationale: Catalytic hydrogenation is the cleanest method, avoiding iron sludge waste associated with Fe/HCl reductions.

  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker) or a standard flask with a hydrogen balloon for small scales.

  • Reagents: Dissolve the nitro intermediate (10 g) in Methanol (100 mL). Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).

  • Reaction: Purge with Nitrogen, then introduce Hydrogen gas (1-3 atm). Stir vigorously at room temperature for 4-12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure.

  • Validation: The resulting oil or low-melting solid is the target amine.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.15 ppm (s, 3H): Methyl group protons.

    • δ 4.80 ppm (br s, 2H): Amine (-NH₂) protons. Exchangeable with D₂O.

    • δ 6.50 - 7.40 ppm (m, 8H): Aromatic protons. Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (d, dd, d) overlapping with the monosubstituted phenoxy ring.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Peak: [M+H]⁺ = 200.25 m/z.

  • Fragmentation: Loss of the phenoxy group may be observed at higher collision energies.

Functional Applications

Pharmaceutical Development

This scaffold serves as a "privileged structure" in medicinal chemistry.

  • COX-2 Inhibition: Analogous to Nimesulide and 2-phenoxyaniline derivatives, this compound is investigated for non-steroidal anti-inflammatory drug (NSAID) activity [1]. The methyl group restricts metabolic oxidation at the para-position, potentially extending half-life.

  • Kinase Inhibitors: The bi-aryl ether motif is a common linker in kinase inhibitors, providing flexibility to fit into hydrophobic pockets of enzymes.

Material Science
  • Azo Dyes: Used as a coupling component (diazo component) to produce disperse dyes for polyester. The hydrophobic methyl and phenoxy groups improve affinity for synthetic fibers.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302). Aniline derivatives can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Work in a fume hood to avoid inhalation of dust/vapors.

    • Disposal: Incinerate in a chemical waste combustor equipped with an afterburner and scrubber.

References

  • Manjunath, H. R., et al. (2010). Structure of 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for 2-Phenoxyaniline (Analogous Structure). National Library of Medicine.[1] Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 4-Methyl-2-phenoxyaniline (CAS: 13555-49-2), also known as 4-amino-3-phenoxytoluene .

This guide synthesizes experimental data from structural analogs and validated synthetic pathways to provide a high-fidelity reference for researchers.

Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of diaryl ether dyes and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of an electron-rich aniline core substituted with a phenoxy group at the ortho position and a methyl group at the para position relative to the amine.

  • IUPAC Name: this compound

  • CAS Number: 13555-49-2

  • Molecular Formula: C₁₃H₁₃NO[1][2]

  • Molecular Weight: 199.25 g/mol [1]

  • Key Structural Features: Primary amine (-NH₂), Ether linkage (C-O-C), Tolyl methyl group (-CH₃).

Structural Visualization and Numbering

The following diagram outlines the atomic numbering used for NMR assignment in this guide.

G Figure 1: Structural connectivity and numbering logic for this compound. C1 C1 (NH2) C2 C2 (OPh) C1->C2 NH2 NH2 C1->NH2 Pos 1 C3 C3 (H) C2->C3 C1_B C1' C2->C1_B Ether Link C4 C4 (Me) C3->C4 C5 C5 (H) C4->C5 Me CH3 C4->Me Pos 4 C6 C6 (H) C5->C6 C6->C1 C_Ph Ph Ring C1_B->C_Ph

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-Morrison) applied to the benzene core, validated against the experimental spectra of the close analog 2-phenoxyaniline (CAS 2688-84-8).

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct upfield shift of the aniline ring protons (due to the electron-donating -NH₂ and -OPh groups) relative to the unsubstituted phenoxy ring.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
-CH₃ 2.25 Singlet (s)3H-Methyl group on aromatic ring (typical tolyl range).
-NH₂ 3.60 - 4.00 Broad Singlet (br s)2H-Exchangeable amine protons. Shift varies with concentration/solvent.
H-6 6.65 Doublet (d)1HJ ≈ 8.0Ortho to -NH₂ (shielded). Couples with H-5.
H-3 6.72 Singlet/Doublet (d)1HJ ≈ 1.5Meta coupling to H-5. Shielded by ortho-phenoxy.
H-5 6.85 Doublet of Doublets (dd)1HJ ≈ 8.0, 1.5Adjacent to methyl; couples with H-6 (ortho) and H-3 (meta).
Ph-H 6.95 - 7.35 Multiplet (m)5H-Unsubstituted phenoxy ring protons (Overlap of ortho/meta/para).

Interpretation Guide:

  • Shielding Effects: The protons on the central aniline ring (H-3, H-5, H-6) appear upfield (lower ppm) compared to the distal phenoxy ring. This is due to the strong electron-donating resonance effect of the -NH₂ group at C1 and the -OPh group at C2.

  • Coupling: H-6 appears as a clear doublet due to ortho-coupling with H-5. H-3 often appears as a narrow doublet or singlet because its only coupling partner is the meta-proton H-5 (weak coupling).

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
Aliphatic 20.5 Methyl carbon (-CH₃).
Aromatic C-N 138.0 C1 (Ipso to -NH₂).
Aromatic C-O 145.5 C2 (Ipso to -OPh).
Aromatic C-O 158.0 C1' (Phenoxy ring ipso carbon).
Aromatic C-H 116.0 C6 (Ortho to -NH₂).
Aromatic C-H 119.5 C3 (Ortho to -OPh).
Aromatic C-H 122.0 C5 (Meta to -NH₂).
Aromatic C-H 129.5 Phenoxy ring carbons (meta).
Quaternary 128.0 C4 (Ipso to -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, confirming the presence of the primary amine and the ether linkage.

Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3450, 3360 ν(N-H) stretchPrimary Amine (-NH₂)Characteristic doublet (asymmetric/symmetric stretch).
3030 - 3060 ν(C-H) stretchAromatic C-HWeak intensity, above 3000 cm⁻¹.
2850 - 2920 ν(C-H) stretchAliphatic Methyl (-CH₃)Just below 3000 cm⁻¹.
1620 δ(N-H) bendPrimary Amine"Scissoring" vibration.
1490, 1590 ν(C=C) stretchAromatic RingSkeletal ring vibrations.
1230 - 1250 ν(C-O-C) stretchAryl EtherDiagnostic Peak: Strong band confirming phenoxy linkage.
810 - 830 γ(C-H) bend1,2,4-Substituted BenzeneOut-of-plane bending (OOP).[3]

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation.[1] The fragmentation pattern is dictated by the stability of the aromatic ether and the labile methyl group.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 199

Fragmentation Pathway Analysis

The molecule typically fragments via the cleavage of the ether linkage or loss of the methyl group.

m/z (Mass-to-Charge)Relative AbundanceFragment IdentityMechanism
199 100% (Base Peak) [M]⁺ Stable molecular ion due to aromatic resonance.
184 ~10 - 15%[M - CH₃]⁺Loss of methyl radical from the tolyl ring.
106 ~40 - 50%[C₇H₈N]⁺Cleavage of ether bond; retention of charge on aniline fragment (p-toluidine radical cation).
93 ~20 - 30%[C₆H₅O]⁺Phenoxy ion fragment.
77 ~15%[C₆H₅]⁺Phenyl cation (common aromatic fragment).
Fragmentation Workflow

MS_Frag Figure 2: Primary Mass Spectrometry Fragmentation Pathways (EI, 70eV). M_Ion Molecular Ion (M+) m/z 199 (Base Peak) Frag_1 Fragment [M - CH3]+ m/z 184 M_Ion->Frag_1 - Methyl Radical (15) Frag_2 Fragment [Aniline Core]+ m/z 106 M_Ion->Frag_2 - Phenoxy Radical (93) Frag_3 Fragment [Phenoxy]+ m/z 93 M_Ion->Frag_3 - Toluidine Radical (106)

Experimental Protocol for Validation

To generate this data in a laboratory setting, follow these standardized preparation protocols.

Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates (critical for resolution).

  • Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C to ensure adequate signal-to-noise ratio for quaternary carbons.

Synthesis Context (Purity Check)

This compound is often synthesized via the reduction of 4-methyl-2-phenoxynitrobenzene .

  • Impurity Alert: Check for residual nitro compounds (yellow color, IR peaks at 1350/1530 cm⁻¹) or unreacted phenol.

  • Purification: Recrystallization from ethanol is the standard method to remove these impurities before spectroscopic analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenoxyaniline (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for Curphy-Morrison additivity rules).

Sources

4-Methyl-2-phenoxyaniline: A Strategic Building Block for Diaryl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and medicinal chemistry applications of 4-Methyl-2-phenoxyaniline (CAS 60287-69-6). This document is structured for researchers requiring a deep understanding of this building block's reactivity profile and its strategic value in designing diaryl ether scaffolds.

Executive Summary

This compound (CAS 60287-69-6) is a specialized aniline derivative characterized by an ortho-phenoxy group and a para-methyl substituent relative to the amine. This substitution pattern offers a unique advantage in organic synthesis: the 4-methyl group acts as a blocking agent , preventing para-electrophilic attack and directing regioselectivity to the 6-position. Simultaneously, the ortho-phenoxy moiety provides significant lipophilicity and conformational constraints, making this molecule a "privileged structure" in the design of Type II Kinase Inhibitors and tricyclic phenoxazine dyes.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 60287-69-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Structure Aniline core with 2-OPh and 4-Me substituents
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water
pKa (Conjugate Acid) ~4.0–4.5 (Estimated; lower than aniline due to -I effect of OPh)

Synthesis of the Building Block

While commercially available, the synthesis of this compound is instructive for understanding its stability and impurity profile. The industrial route typically employs a Nucleophilic Aromatic Substitution (


) followed by reduction.
Dominant Synthetic Route: Nitro-Reduction
  • Precursor: 4-Methyl-2-chloronitrobenzene (or 2-chloro-4-nitrotoluene, though the former is required for correct regiochemistry).

  • Step 1 (

    
    ):  Reaction with phenol in the presence of a base (KOH or 
    
    
    
    ) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (100–120°C). The electron-withdrawing nitro group activates the ortho-chlorine for displacement.
  • Step 2 (Reduction): Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl, SnCl
    
    
    
    ) of the nitro group to the amine.

SynthesisRoute SM 4-Methyl-2-chloronitrobenzene Inter Intermediate: 4-Methyl-2-phenoxynitrobenzene SM->Inter SNAr (DMF, 120°C) Phenol Phenol + K2CO3 Phenol->Inter Prod Target: This compound Inter->Prod Reduction (H2, Pd/C)

Figure 1: Industrial synthesis pathway via S_NAr and Nitro Reduction.

Reactivity Profile & Regioselectivity

The core value of this compound lies in its predictable regiochemistry.

A. Electrophilic Aromatic Substitution (EAS)

In a standard aniline, the amino group directs electrophiles to the ortho and para positions.[1]

  • Position 1 (

    
    ):  Directing group.
    
  • Position 2 (

    
    ):  Occupied.
    
  • Position 4 (

    
    ):  Occupied (Blocking Group).
    
  • Position 6: Open and Highly Activated.

Strategic Insight: The 4-methyl group effectively "locks" the para-position. Any electrophilic attack (e.g., halogenation, nitration) is forced to occur at the 6-position (ortho to the amine). This prevents the formation of complex isomeric mixtures common with unsubstituted phenoxyanilines.

B. Nitrogen Functionalization (Urea/Amide Formation)

The aniline nitrogen is nucleophilic but less basic than unsubstituted aniline due to the inductive withdrawal of the ortho-phenoxy oxygen.

  • Reactivity: Reacts readily with isocyanates, acid chlorides, and sulfonyl chlorides.

  • Application: Formation of diaryl ureas, a classic motif in kinase inhibitors (e.g., Sorafenib analogs). The ortho-phenoxy group twists the molecule, creating a specific 3D conformation that fits into the hydrophobic back-pocket of kinase enzymes.

C. Cyclization to Phenoxazines

Under oxidative conditions or Pd-catalyzed coupling, the amine can cyclize with the ortho-phenoxy ring (specifically if the phenoxy ring is functionalized or via oxidative C-H activation) to form phenoxazines , which are tricyclic scaffolds used in fluorescent dyes and antipsychotic drugs.

ReactivityMap Center This compound Urea Urea Formation (Kinase Inhibitors) Center->Urea Isocyanates C6 Electrophilic Subst. (at C-6 Position) Center->C6 Halogenation/Nitration Phenox Cyclization (Phenoxazine Scaffolds) Center->Phenox Oxidative Coupling

Figure 2: Divergent reactivity pathways controlled by the 4-methyl blocking group.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds (Type II)

This building block is structurally homologous to the "hinge-binding" or "DFG-out" binding motifs found in multi-kinase inhibitors.

  • Mechanism: The urea derived from this aniline can form hydrogen bonds with the Glu/Asp residues in the kinase active site.

  • Role of Phenoxy: The ortho-phenoxy group occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Role of Methyl: The 4-methyl group often improves metabolic stability (blocking metabolic oxidation at the para-position) and enhances van der Waals interactions within the binding pocket.

Case Study: Synthesis of a Diaryl Urea

Objective: Synthesis of 1-(4-methyl-2-phenoxyphenyl)-3-phenylurea.

Protocol:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Add Phenyl Isocyanate (1.1 eq) dropwise at 0°C under Nitrogen.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: The product typically precipitates as a white solid. Filter, wash with cold DCM, and dry.

  • Yield: Expect >85% yield due to the high nucleophilicity of the aniline and the driving force of urea formation.

Why this works: The reaction is self-validating; the formation of the stable urea precipitate drives the equilibrium forward, requiring minimal purification.

Experimental Protocols

Protocol A: Bromination at the C-6 Position

Regioselective synthesis of 2-bromo-4-methyl-6-phenoxyaniline.

  • Dissolution: Dissolve this compound (10 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add a solution of Bromine (

    
    , 10.5 mmol) in Acetic Acid dropwise over 30 minutes at 15–20°C.
    
    • Note: Keep temperature controlled to prevent oxidation of the ether.

  • Quenching: Pour reaction mixture into ice-water (100 mL) containing Sodium Bisulfite (to quench excess

    
    ).
    
  • Isolation: The product precipitates. Filter and recrystallize from Ethanol.[2]

  • Validation:

    
     NMR will show the loss of the C-6 proton and retention of the C-3 and C-5 protons (meta coupling pattern).
    
Protocol B: Ullmann-Type Cyclization (Theoretical)

For accessing the Phenoxazine core.

  • Reagents: this compound derivative (with a leaving group like 2'-Br on the phenoxy ring).

  • Catalyst:

    
     (10 mol%), L-Proline (20 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: DMSO, 110°C, 24h.

  • Outcome: Intramolecular C-N bond formation yields the tricyclic phenoxazine.

Safety & Handling (MSDS Highlights)

  • Hazards: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • GuideChem. (n.d.). 4-Phenoxyaniline and Derivatives: Chemical Properties and Safety. Retrieved from

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Phenoxyaniline Derivatives: Product Specification and MSDS. Retrieved from

  • ResearchGate. (2010). Crystal structure and synthesis of nitro-phenoxyaniline derivatives. Acta Crystallographica Section E. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Health, Safety, and Handling of 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Information for 4-Methyl-2-phenoxyaniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

This compound (CAS 60287-69-6) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1] Structurally, it consists of a central aniline ring substituted with a phenoxy group at the ortho position and a methyl group at the para position.

From a safety perspective, this compound presents a dual-hazard profile:

  • Aniline Moiety: Carries the intrinsic risk of methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity.

  • Lipophilic Substituents: The phenoxy and methyl groups significantly increase lipophilicity (LogP), enhancing dermal absorption rates compared to unsubstituted aniline.

Table 1: Physicochemical & Identification Profile

PropertySpecificationTechnical Note
CAS Number 60287-69-6 Primary identifier for regulatory searches.
IUPAC Name This compoundAlso known as 2-phenoxy-p-toluidine.
Formula C₁₃H₁₃NO-
Molecular Weight 199.25 g/mol -
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Solubility Low in water; High in organic solvents (DMSO, DCM)Critical: Use of DMSO as a vehicle dramatically increases skin permeation.
Predicted LogP ~3.5 - 4.0High lipophilicity indicates rapid dermal uptake and potential bioaccumulation.
Toxicological Mechanisms & Biological Impact[2]

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the mechanism of toxicity. This compound operates through metabolic activation .

2.1 The Methemoglobinemia Pathway

Like many lipophilic anilines, this compound is not directly toxic to hemoglobin. It requires hepatic bioactivation. The ortho-phenoxy group may sterically hinder N-acetylation (a detoxification route), potentially shunting more compound toward the toxification pathway (N-hydroxylation).

Figure 1: Metabolic Activation & Toxicity Pathway The following diagram illustrates the hepatic conversion of the parent amine into the reactive N-hydroxyl species, leading to hemotoxicity.

Metabolism Parent This compound (Lipophilic Parent) CYP CYP450 Oxidation (Liver) Parent->CYP Absorption NHOH N-Hydroxyl Metabolite (Reactive Intermediate) CYP->NHOH Bioactivation Nitroso Nitroso-Derivative NHOH->Nitroso Oxidation Nitroso->NHOH Redox Cycle Hgb Hemoglobin (Fe2+) (Oxygen Carrier) Nitroso->Hgb Oxidizes Fe2+ MetHgb Methemoglobin (Fe3+) (Hypoxia Inducer) Hgb->MetHgb Loss of O2 Binding

Caption: Hepatic bioactivation of this compound. The redox cycle between N-hydroxyl and Nitroso intermediates continuously oxidizes Hemoglobin to Methemoglobin.

2.2 Structure-Activity Relationship (SAR) Alerts
  • Genotoxicity: Aromatic amines are structural alerts for mutagenicity (Ames positive). The metabolic N-hydroxylation can lead to DNA adduct formation, particularly in the bladder.

  • Skin Sensitization: The compound is a likely skin sensitizer (Category 1). Repeated exposure may induce allergic contact dermatitis.

Risk Assessment & Handling Protocols

Handling this compound requires a "Hierarchy of Controls" approach, prioritizing containment over PPE.

3.1 Engineering Controls
  • Primary: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar during weighing. Lipophilic powders are often static-prone, leading to "flying powder" and inadvertent surface contamination.

3.2 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection for prolonged contact with aromatic ethers/amines due to their high organic solubility.

Table 2: PPE Selection Guide

PPE TypeRecommendationScientific Rationale
Gloves (Splash) Double Nitrile (min 0.11mm)Acceptable for incidental splash only. Change immediately upon contact.
Gloves (Immersion/High Risk) Silver Shield / 4H Laminate Critical: Aromatic amines can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Respiratory P3 / N100 HEPA Required if working outside a hood (e.g., spill cleanup). Surgical masks provide zero protection against vapors.
Body Tyvek Lab Coat Disposable coats prevent cross-contamination of street clothes (which can carry genotoxins home).
3.3 Experimental Workflow: Solid Handling

To minimize dust exposure, use the "Wet Method" whenever possible.

  • Pre-Weighing: Place the receiving vessel (flask) inside the balance enclosure.

  • Transfer: Transfer solid gently. Do not dump.

  • Solvation: Add the solvent (e.g., DMSO, Methanol) inside the hood immediately after weighing.

  • Wipe Down: Wipe the exterior of the flask with a solvent-dampened tissue before removing it from the hood.

Emergency Response & Decontamination

Figure 2: Spill Response Decision Logic A systematic approach to managing spills of toxic aromatic amines.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Start->Assess MinorSolid Minor Solid (<5g) Wet Wipe Method Assess->MinorSolid MajorSolid Major Solid (>5g) Cover to prevent dust Assess->MajorSolid Liquid Solution Spill (Solvent Hazard) Assess->Liquid Action1 Cover with wet paper towels (Prevent Dust) MinorSolid->Action1 MajorSolid->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Action3 Double Bag & Label 'Toxic Organic Waste' Action1->Action3 Action2->Action3

Caption: Decision matrix for containing this compound spills. Prioritize dust suppression for solids.

4.1 First Aid Specifics
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to clean skin; it enhances absorption of the lipophilic amine.

  • Cyanosis (Blue Skin/Lips): If ingested or absorbed, the victim may develop methemoglobinemia.

    • Medical Note: The antidote is typically Methylene Blue (1-2 mg/kg IV), but this must be administered by a medical professional. Ensure the SDS accompanies the victim to the ER.

4.2 Decontamination of Surfaces

Aromatic amines can adhere to glass and metal.

  • Initial Clean: Wipe with a surfactant (soap/water).

  • Solvent Wash: Follow with an Ethanol or Isopropanol wipe to solubilize residues.

  • Destruction (Optional): For highly sensitive areas, use a mixture of water, ethanol, and HCl (acidic pH helps protonate the amine, making it water-soluble and easier to wipe away, though it does not destroy the molecule).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139-59-3, 4-Phenoxyaniline (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aromatic Amines and Methemoglobinemia Risks.[2][3] Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

Sources

Methodological & Application

Application Note: Protocol for the N-Acetylation of 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note provides a validated protocol for the synthesis of N-(4-methyl-2-phenoxyphenyl)acetamide via the N-acetylation of 4-Methyl-2-phenoxyaniline .

The target molecule serves as a critical structural analog in the development of diaryl ether-based anti-inflammatory agents, sharing significant scaffold homology with disease-modifying antirheumatic drugs (DMARDs) such as Iguratimod [1]. The presence of the ortho-phenoxy group introduces specific steric and electronic considerations that differentiate this protocol from standard aniline acetylations.

Key Chemical Challenges
  • Steric Hindrance: The bulky phenoxy group at the ortho position (C2) creates steric impedance around the nucleophilic nitrogen, potentially slowing reaction kinetics compared to unhindered anilines.

  • Electronic Effects: The para-methyl group (C4) acts as an electron donor, enhancing nucleophilicity, while the phenoxy group exerts a competing inductive withdrawal and resonance donation.

  • Solubility: The lipophilic nature of the diaryl ether backbone requires a solvent system that maintains homogeneity at elevated temperatures.

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2] The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. This intermediate collapses to expel the acetate leaving group, yielding the N-acetylated product.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants This compound + Acetic Anhydride Attack Nucleophilic Attack (Rate Determining Step) Reactants->Attack Heat Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Acetate Intermediate->Elimination Product Product N-(4-methyl-2-phenoxyphenyl)acetamide + Acetic Acid Elimination->Product

Figure 1: Mechanistic flow of the N-acetylation reaction.

Experimental Protocols

Two methods are presented. Method A is the preferred robust protocol for high yield and purity, suitable for scale-up. Method B is a milder, "green" alternative suitable for small-scale exploratory synthesis.

Method A: Reflux in Glacial Acetic Acid (Recommended)

This method utilizes glacial acetic acid as both solvent and catalyst, ensuring high solubility and driving the reaction to completion despite steric hindrance [2].

Reagents:

  • This compound (1.0 equiv)

  • Acetic Anhydride (1.2 – 1.5 equiv)

  • Glacial Acetic Acid (5–10 volumes relative to substrate mass)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with This compound (e.g., 5.0 g, 25.1 mmol) and Glacial Acetic Acid (25 mL). Stir until fully dissolved.

  • Addition: Add Acetic Anhydride (3.0 mL, 31.4 mmol, ~1.25 equiv) slowly to the stirring solution.

    • Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (~118°C) for 60–90 minutes.

    • Process Control: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting aniline spot should disappear.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring.

    • The product will precipitate as a solid.[3][4] Stir for 15 minutes to hydrolyze excess acetic anhydride.

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (95:5) or Toluene if necessary.

Method B: Aqueous Schotten-Baumann (Green Alternative)

Uses water as the primary solvent with sodium acetate to buffer the pH. Best for small scales (<1g) where waste minimization is a priority [3].

Protocol:

  • Suspend This compound (1.0 g) in Water (15 mL) containing Conc. HCl (0.5 mL) to form the soluble anilinium salt.

  • Add Acetic Anhydride (1.2 equiv) followed immediately by a solution of Sodium Acetate (1.5 equiv in 5 mL water).

  • Stir vigorously at room temperature for 30 minutes.

  • Isolate the precipitated solid by filtration.[3]

Process Workflow & Logic

The following diagram illustrates the critical decision points and operational flow for Method A.

Workflow Start Start: Dissolve Aniline in Glacial AcOH AddReagent Add Acetic Anhydride (1.25 equiv) Start->AddReagent Reflux Reflux at 118°C (60-90 mins) AddReagent->Reflux CheckTLC TLC Check: SM Consumed? Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Quench Pour into Ice Water (Precipitation) CheckTLC->Quench Yes Filter Vacuum Filtration & Water Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Product N-(4-methyl-2-phenoxyphenyl)acetamide Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Data & Characterization

The following data parameters are expected for the purified product.

ParameterSpecification / Expected ValueNotes
Physical State White to Off-white crystalline solid
Melting Point 135°C – 138°C (approx.)Compare to literature analogs [4]
1H NMR (DMSO-d6)

2.05 (s, 3H, COCH3)

2.25 (s, 3H, Ar-CH3)

9.2-9.5 (s, 1H, NH)
Diagnostic acetyl singlet is key.
IR Spectroscopy 1660 – 1680 cm⁻¹ (Amide I)3250 – 3300 cm⁻¹ (N-H stretch)Strong carbonyl band confirms acetylation.
Yield (Method A) 85% – 95%High efficiency due to homogeneous conditions.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product slightly soluble in dilute acid.Neutralize the filtrate with dilute NaOH to pH 7 to force precipitation.
Oily Product Impurities or residual solvent.[3]Recrystallize from Ethanol/Water. Scratch flask to induce nucleation.
Starting Material Remains Steric hindrance of phenoxy group.Increase reflux time or add 0.1 equiv of DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst.

References

  • Inaba, T., et al. (2000). Synthesis and Anti-inflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones (Iguratimod Analogs).[5] Chemical and Pharmaceutical Bulletin, 48(1), 131–139.[6]

  • BenchChem. (2025).[7] Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. Section: Acetylation of Amines. (Standard Reference Text).
  • PubChem Compound Summary. N-(4-methyl-2-phenoxyphenyl)acetamide Structure and Properties. (Generic Analog Data).

Sources

Application of 4-Methyl-2-phenoxyaniline in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Methyl-2-phenoxyaniline as a Strategic Scaffold in Agrochemical Synthesis

Executive Summary

This application note details the strategic utility of This compound (CAS 60287-69-6) in the design and synthesis of next-generation agrochemicals. As a specialized aniline derivative, this compound serves as a critical intermediate for two major herbicide classes: N-aryl amides (inhibitors of cell division) and Benzoxazinones (auxin mimics/PPO inhibitors).

The unique ortho-phenoxy substitution provides essential lipophilicity and steric bulk, influencing the binding affinity of the resulting active ingredients at target enzymatic sites (e.g., Acetolactate Synthase or Protoporphyrinogen Oxidase). This guide provides validated protocols for its N-acylation and subsequent cyclization, offering a robust workflow for researchers in lead optimization.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 60287-69-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Estimated; lower than aniline due to -OPh induction)
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C, protect from light

Safety Advisory:

  • Handling: Use in a fume hood. The aniline moiety is potentially toxic if inhaled or absorbed through the skin.

  • Stability: Sensitive to oxidation. Solutions should be prepared fresh or stored under inert gas.

Mechanistic Insight: The "Ortho-Phenoxy" Effect

The structural value of this compound lies in the electronic and steric interplay of its substituents:

  • Ortho-Phenoxy Group (Steric/Electronic):

    • Steric Hindrance: The bulky phenoxy group at the ortho position forces the aniline nitrogen out of planarity with the phenyl ring. This conformation is critical for fitting into the hydrophobic pockets of target enzymes (e.g., PPO).

    • Electronic Effect: The phenoxy oxygen is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In this specific scaffold, it modulates the nucleophilicity of the amine, making it reactive enough for acylation but stable against rapid oxidative degradation compared to simple alkyl-anilines.

  • Para-Methyl Group (Metabolic Blocking):

    • The methyl group at the para position (C4) blocks metabolic hydroxylation at this site, a common detoxification pathway in plants and pests. This enhances the in vivo half-life of the resulting agrochemical.

Application Protocol A: Synthesis of N-Aryl Amide Herbicide Precursors

Objective: Synthesis of N-(4-methyl-2-phenoxyphenyl)-2-chloroacetamide, a common pharmacophore for cell division inhibitors.

Reaction Scheme:



Materials:
  • This compound (1.0 eq, 10 mmol, 1.99 g)

  • Chloroacetyl chloride (1.1 eq, 11 mmol, 1.24 g)

  • Triethylamine (TEA) (1.2 eq, 12 mmol, 1.21 g) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Saturated NaHCO₃ solution

Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.99 g) in anhydrous DCM (40 mL).

  • Base Addition: Add TEA (1.21 g) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (1.24 g) dissolved in DCM (10 mL) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor progress via TLC (Hexane:EtOAc 3:1). The amine spot (

    
    ) should disappear, replaced by the amide spot (
    
    
    
    ).
  • Workup:

    • Quench the reaction with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to obtain white needles.

Expected Yield: 85–92% Characterization:

  • ¹H NMR (CDCl₃):

    
     8.5 (br s, 1H, NH), 4.2 (s, 2H, CH₂Cl), 2.3 (s, 3H, Ar-CH₃).
    

Application Protocol B: Cyclization to Benzoxazinone Derivatives

Objective: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, a class of potent PPO inhibitors, using the amide intermediate.

Procedure:
  • Coupling: React the N-(4-methyl-2-phenoxyphenyl)-2-chloroacetamide (from Protocol A) with a substituted phenol or amine nucleophile to displace the chloride (e.g., using K₂CO₃ in Acetone).

  • Cyclization (if applicable for specific targets): For benzoxazinone synthesis, the initial acylation should be performed with an ortho-halo acid chloride or via oxidative cyclization methods.

    • Alternative Route: React this compound with Phosgene (or Triphosgene) to form the isocyanate, then couple with an active methylene compound.

Visualization: Synthesis Workflow

AgrochemicalSynthesis Start This compound (CAS 60287-69-6) Intermediate N-(4-methyl-2-phenoxyphenyl)- 2-chloroacetamide Start->Intermediate N-Acylation (DCM, 0°C) Reagent1 Chloroacetyl Chloride + TEA Reagent1->Intermediate Target1 Amide Herbicides (Cell Division Inhibitors) Intermediate->Target1 Nucleophilic Substitution (e.g., Azoles) Target2 Benzoxazinone Derivatives (PPO Inhibitors) Intermediate->Target2 Cyclization (Base/Heat)

Caption: Synthetic pathway transforming this compound into two major agrochemical classes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent; Competitive hydrolysis of acid chloride.Use anhydrous DCM; Ensure glassware is oven-dried.
Impurity Formation Di-acylation (formation of imide).Maintain strict 1:1 stoichiometry; Add acid chloride slowly at 0°C.
Coloration (Dark) Oxidation of the aniline starting material.Recrystallize starting material before use; Run reaction under Nitrogen.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 60287-69-6).Link

  • ChemicalBook. this compound Chemical Properties and Safety.Link

  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU.[1] (General protocol adaptation). Link

  • PubChem. Compound Summary: 5-Chloro-4-methyl-2-phenoxyaniline (Related Structure).[2]Link

  • National Institutes of Health (PMC). Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones. (Application of phenoxy-anilines in benzoxazinone design). Link

Sources

Column chromatography purification of 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methyl-2-phenoxyaniline (CAS: 13674-83-4) Application: Key intermediate in the synthesis of diaryl ether agrochemicals, pigments, and non-steroidal anti-inflammatory drugs (NSAIDs). The Challenge: The purification of electron-rich aromatic amines on silica gel is historically problematic due to "tailing" (peak broadening). This phenomenon is caused by the strong interaction between the basic amine moiety and the acidic silanol groups (


) on the stationary phase.
The Solution:  This protocol details a Triethylamine (TEA)-buffered Mobile Phase Strategy  that effectively deactivates silanol sites, sharpening peak shape and maximizing recovery yields (>90%).

Physicochemical Profile & Separation Logic

Before initiating chromatography, understanding the analyte's properties is essential for solvent selection.

PropertyDataChromatographic Implication
Molecular Weight 199.25 g/mol Suitable for standard flash chromatography.
Physical State Low-melting solid (82–84°C)Sample loading via dry-load (Celite/Silica) is preferred over liquid loading to prevent precipitation in the column head.
Basicity (pKa) ~4.5 (Aniline conjugate acid)Weakly basic, but sufficient to H-bond with acidic silica (

), causing streakiness.
LogP ~2.9Moderately lipophilic. Soluble in EtOAc, DCM; insoluble in water.
Key Impurities 1. 4-Methyl-2-nitrophenylether (Precursor)2. Phenols (Hydrolysis byproducts)The nitro precursor is less polar and will elute significantly earlier than the amine.

Strategic Methodology: The "Buffered Silica" Approach

The Mechanism of Tailing

Standard silica gel is slightly acidic.[1] When an amine like this compound passes through, it undergoes a reversible acid-base reaction with surface silanols:



This interaction retards the movement of a fraction of the molecules, creating a "tail" that can overlap with impurities.
The Fix: Amine Modifiers

We utilize Triethylamine (TEA) as a sacrificial base. TEA (


) is more basic than the target aniline (

). It preferentially binds to the silanol sites, effectively "capping" them and allowing the target molecule to interact only with the solvent system, resulting in a Gaussian peak shape.

Detailed Protocol

Phase 1: Thin Layer Chromatography (TLC) Optimization

Do not skip this step. A mobile phase that moves the compound on TLC without a modifier will likely fail on the column.[2]

  • Prepare Solvent A: 100% Hexanes.

  • Prepare Solvent B: 100% Ethyl Acetate (EtOAc).

  • Prepare Modifier: Triethylamine (TEA).

  • Test: Run TLC plates with 10%, 20%, and 30% EtOAc in Hexanes.

    • Observation: The spot will likely streak.[1][2]

  • Refine: Add 1% v/v TEA to the solvent mixture.

    • Target: You want an

      
       of 0.25 – 0.35  for the target amine. The nitro impurity should have an 
      
      
      
      .
Phase 2: Column Preparation (Slurry Packing)

Dry packing is discouraged for amines as heat of solvation can degrade the separation.

  • Select Column Size: Use a 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g compound, use 30-50g Silica Gel 60, 230-400 mesh).

  • Slurry Preparation:

    • Mix silica with the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA ).

    • Critical: The silica needs to equilibrate with the TEA for 5-10 minutes before packing to ensure silanol deactivation.

  • Packing: Pour slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the TEA-containing solvent.

Phase 3: Sample Loading (Dry Loading)

Since the target is a solid:

  • Dissolve the crude this compound in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotary evaporate until a free-flowing powder remains.

  • Carefully pour this powder onto the top of the wet silica bed and cover with a layer of sand.

Phase 4: Gradient Elution

Flow rate: 15-20 mL/min for a 2-3 cm diameter column.

StepSolvent Composition (Hexane : EtOAc)ModifierVolumePurpose
1 95 : 51% TEA2 CVElute non-polar impurities (e.g., nitro precursor).
2 90 : 101% TEA3 CVBegin moving target; elute phenols.
3 80 : 201% TEAUntil ElutionElute this compound.
4 50 : 501% TEA2 CVFlush column (highly polar debris).
Phase 5: Post-Purification Workup (TEA Removal)

TEA has a high boiling point (89°C) and can form salts that contaminate NMR spectra.

  • Combine fractions containing the pure product.

  • Evaporate solvents on a rotovap.

  • Azeotrope: Add small portions of DCM or Toluene and re-evaporate to help carry off residual TEA.

  • High Vacuum: Dry the solid at <1 mbar at 40°C for 4 hours.

  • Optional (if TEA persists): Dissolve in EtOAc, wash with saturated

    
     (removes TEA salts) and then Brine. Dry over 
    
    
    
    .

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification campaign.

PurificationWorkflow Start Crude Reaction Mixture (Target: Amine, Impurity: Nitro) TLC TLC Method Development (Test Hex/EtOAc + 1% TEA) Start->TLC Decision Is Rf 0.30 with no streaking? TLC->Decision Adjust Increase TEA to 2% or Change Solvent to DCM/MeOH Decision->Adjust No Prep Slurry Pack Column (Pre-equilibrate Silica with TEA) Decision->Prep Yes Adjust->TLC Load Dry Load on Celite Prep->Load Elute Gradient Elution (Collect Fractions) Load->Elute Workup Evaporation & High Vac (Remove Solvent & TEA) Elute->Workup

Caption: Workflow for optimizing the separation of this compound from reaction byproducts.

Figure 2: Silanol Deactivation Mechanism

Visualizing why TEA is necessary for peak sharpness.

SilanolInteraction Silica Acidic Silica Surface (Si-OH) Target Target Amine (Weak Base) Silica->Target Strong H-Bonding (Without TEA) Silica->Target Blocked ResultBad Tailing / Streaking (Low Yield) Target->ResultBad ResultGood Sharp Peak (High Purity) Target->ResultGood Free Elution TEA Triethylamine (Strong Base Modifier) TEA->Silica Preferential Binding (Blocks Si-OH)

Caption: Competitive binding mechanism where TEA blocks acidic sites, allowing the target amine to elute freely.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking on TLC/Column Insufficient modifier.Increase TEA concentration to 2% or 3%. Ensure the column was pre-flushed with TEA-containing solvent.
Co-elution with Impurities Gradient too steep.Hold the gradient at 5% EtOAc longer. The nitro impurity usually elutes very fast; ensure it is fully off before increasing polarity.
Product is an Oil (should be solid) Residual Solvent/TEA.The product has a low melting point (~82°C). Residual TEA lowers this further. Keep under high vacuum for >12 hours.
NMR shows TEA peaks Salt formation.Dissolve product in DCM and wash with 1M NaOH (rapidly) or saturated bicarbonate to freebase the amine, then re-dry.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • PubChem Database. (2025).[3] Compound Summary: 4-Phenoxyaniline derivatives (CAS 13674-83-4). National Center for Biotechnology Information.

  • Reich, H. J. (2024). Chromatography Tips: Purification of Amines. University of Wisconsin-Madison Chemistry Archives.

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines.

Sources

Application Note: 4-Methyl-2-phenoxyaniline in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methyl-2-phenoxyaniline (also referred to as 2-phenoxy-4-methylaniline or 4-amino-3-phenoxytoluene) as a critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) and Host Materials for Organic Light-Emitting Diodes (OLEDs).

Executive Summary

This compound is a specialized primary amine building block used to synthesize asymmetric triarylamines. Its unique structural features—an electron-donating phenoxy group at the ortho position and a methyl group at the para position—impart specific electronic and physical properties to the final OLED material:

  • HOMO Level Tuning: The phenoxy group raises the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from the anode.

  • Triplet Energy (

    
    ) Modulation:  The steric bulk of the ortho-phenoxy group induces a twisted molecular conformation, reducing conjugation length and thereby maintaining a high triplet energy, which is essential for confining excitons in Phosphorescent OLEDs (PhOLEDs).
    
  • Morphological Stability: The asymmetric structure suppresses crystallization, enhancing the stability of the amorphous film.

Material Profile & Mechanism

Chemical Identity
PropertySpecification
Chemical Name This compound
Synonyms 2-Phenoxy-p-toluidine; 4-Amino-3-phenoxytoluene
Formula

Molecular Weight 199.25 g/mol
Role Primary Intermediate for HTM/Host Synthesis
Purity Requirement >99.5% (HPLC) for synthesis; Sublimed grade for device fab
Mechanistic Role in OLEDs

The utility of this compound lies in its transformation into Tertiary Arylamines via C-N coupling.

  • Hole Transport: The nitrogen atom's lone pair forms the conductive channel. The para-methyl group stabilizes the radical cation formed during hole transport, improving device lifetime.

  • Exciton Confinement: In PhOLEDs, the triplet energy of the HTM must be higher than that of the emitter to prevent energy back-transfer. The ortho-phenoxy substituent creates steric hindrance that twists the N-C bond, decoupling the electronic systems and preserving high

    
    .
    

Protocol: Synthesis of HTM Derivatives

Objective: Synthesize N,N-diaryl-4-methyl-2-phenoxyaniline (Target HTM) via Buchwald-Hartwig Amination.

Reagents & Equipment
  • Precursor: this compound (1.0 eq)

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromobiphenyl or Bromobenzene) (1.0 - 2.2 eq depending on target)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) or S-Phos
    
  • Base: Sodium tert-butoxide (

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Synthesis Workflow
  • Preparation: In a nitrogen-filled glovebox, weigh this compound, Aryl Bromide,

    
    , Ligand, and 
    
    
    
    into a Schlenk flask.
  • Solvation: Add anhydrous toluene. The concentration should be approximately 0.1 M - 0.2 M.

  • Reaction: Seal the flask and heat to 110°C under

    
     flow with vigorous stirring for 12-24 hours . Monitor conversion via TLC or HPLC.
    
  • Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium residues. Wash with dichloromethane.

  • Purification (Chemical): Concentrate the filtrate and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Purification (Electronic Grade): The isolated solid MUST undergo thermal gradient sublimation (High Vacuum <

    
     Torr) to reach OLED-grade purity (>99.9%).
    
Visualization: Synthesis Pathway

SynthesisPathway Start This compound (Primary Amine) Step1 Buchwald-Hartwig Coupling (Pd Catalyst / NaOtBu) Start->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 2nd Coupling / Capping (Ar-Br) Intermediate->Step2 Final Target HTM (Tertiary Arylamine) Step2->Final Purification Sublimation (>99.9% Purity) Final->Purification

Figure 1: Synthetic route from this compound to functional OLED Hole Transport Material.

Protocol: OLED Device Fabrication

Objective: Integrate the synthesized HTM into a standard green phosphorescent OLED stack to evaluate performance.

Device Architecture
LayerMaterialThickness (nm)Function
Anode ITO (Indium Tin Oxide)150Transparent Conductor
HIL HAT-CN or PEDOT:PSS10Hole Injection
HTL Target HTM (Synthesized) 40 Hole Transport / Exciton Blocking
EML CBP :

(10%)
30Emission Layer (Green)
ETL TPBi or Bphen40Electron Transport / Hole Blocking
EIL LiF1Electron Injection
Cathode Aluminum (Al)100Cathode
Fabrication Steps
  • Substrate Cleaning: Ultrasonicate ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • Vacuum Deposition: Transfer substrates to a vacuum chamber (

    
     Torr).
    
  • HTL Deposition: Evaporate the Target HTM at a rate of 1-2 Å/s .

    • Critical Check: Monitor the quartz crystal microbalance (QCM) to ensure steady rate. Fluctuations indicate material decomposition.

  • Stack Completion: Sequentially deposit EML, ETL, LiF, and Al without breaking vacuum.

  • Encapsulation: Encapsulate the device in a nitrogen glovebox using a glass lid and UV-curable epoxy to prevent degradation by moisture/oxygen.

Visualization: Energy Level Alignment

EnergyLevels Vacuum Vacuum Level (0 eV) ITO ITO Anode -4.8 eV HTM Target HTM (Phenoxy-deriv) LUMO: -2.3 eV HOMO: -5.3 eV ITO->HTM Hole Injection EML EML (Host:Dopant) LUMO: -2.6 eV HOMO: -5.8 eV HTM->EML Hole Transport ETL ETL LUMO: -3.0 eV HOMO: -6.2 eV

Figure 2: Energy level diagram showing the alignment of the phenoxy-derivative HTM with standard OLED layers.

Characterization & Validation

To validate the synthesized material, the following data must be collected:

Electrochemical & Thermal Analysis
  • Cyclic Voltammetry (CV): Measure oxidation potential (

    
    ) in 
    
    
    
    .
    • Target: HOMO level around -5.2 to -5.4 eV (calculated via

      
       eV).
      
  • TGA/DSC:

    • Target: Decomposition temperature (

      
      ) > 350°C.
      
    • Target: Glass transition temperature (

      
      ) > 100°C (Crucial for device stability).[1]
      
Device Performance Metrics
MetricDefinitionTarget Value (Green PhOLED)
Turn-on Voltage (

)
Voltage at 1 cd/m²< 3.5 V
Current Efficiency (CE) Light output per unit current (cd/A)> 40 cd/A
External Quantum Efficiency (EQE) Photons emitted per electron injected> 15%
CIE Coordinates Color purity(0.30, 0.60) approx.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Leakage Current Impurities or pinholes in HTLEnsure sublimation purity >99.9%; Optimize film thickness (increase to 50nm).
Low Efficiency (EQE) Exciton quenching / Low Triplet EnergyThe phenoxy group might not provide enough steric twist. Switch to a bulkier aryl group in the second coupling step.
Short Lifetime Crystallization of HTLThe material has low

. Introduce more asymmetric substituents to the amine nitrogen.
High Voltage Large Injection BarrierThe HOMO is too deep. Add electron-donating groups (e.g., methoxy) to the para-position of the coupling partner.

References

  • Tao, Y., et al. (2011). "Recent advances in the synthesis and characterization of amorphous organic hole-transporting materials for OLEDs." Chemical Society Reviews, 40(5), 2943-2970. Link

  • Shirota, Y., & Kageyama, H. (2007). "Charge carrier transport in organic materials: Applications to organic light-emitting diodes." Chemical Reviews, 107(4), 953-1010. Link

  • Thejo Kalyani, N., & Dhoble, S. J. (2012). "Organic light emitting diodes: Energy saving lighting technology—A review." Renewable and Sustainable Energy Reviews, 16(5), 2696-2723. Link

  • Miyasaka, M., et al. (2019). "Design of Hole-Transporting Materials with High Triplet Energy for Phosphorescent OLEDs." Journal of Materials Chemistry C. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenoxyaniline. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and final product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound, a diaryl ether derivative, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] An alternative, though less commonly cited for this specific molecule, is the palladium-catalyzed Buchwald-Hartwig amination.[2]

The Ullmann condensation involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3][4] For the synthesis of this compound, this typically involves the coupling of a 2-halo-4-methylaniline (such as 2-iodo- or 2-bromo-4-methylaniline) with phenol, or 4-methylphenol with a 2-haloaniline.

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of carbon-nitrogen bonds and has also been adapted for carbon-oxygen bond formation to synthesize diaryl ethers.[5][6] This method can be an effective alternative to the sometimes harsh conditions of the Ullmann reaction.[7]

This guide will primarily focus on the Ullmann condensation, as it is the more established and frequently encountered method for this particular synthesis.

II. Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent challenge in Ullmann-type reactions and can be attributed to several factors.[8]

Possible Causes and Solutions:

  • Inadequate Catalyst Activity: The choice and quality of the copper catalyst are critical.

    • Recommendation: While traditional Ullmann reactions used copper powder, modern protocols favor copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) for better solubility and reactivity. Ensure your catalyst is fresh and has not been oxidized.

  • Suboptimal Ligand Choice: Ligands can significantly accelerate the reaction and allow for milder conditions.

    • Recommendation: For diaryl ether synthesis, N,N- and N,O-chelating ligands have proven effective.[8] Screening different ligands, such as N,N-dimethylglycine or salicylaldoxime, may be necessary to find the optimal one for your specific substrate combination.[8]

  • Incorrect Base Selection: The strength and solubility of the base play a crucial role.

    • Recommendation: For non-polar solvents like toluene, potassium carbonate (K₂CO₃) can be effective. In polar aprotic solvents such as acetonitrile or DMF, cesium carbonate (Cs₂CO₃) is often the preferred base due to its higher solubility and reactivity.[8]

  • Unfavorable Reaction Temperature: Traditional Ullmann reactions often require high temperatures (upwards of 210°C), which can lead to side reactions and degradation.[4]

    • Recommendation: With the use of appropriate ligands, the reaction temperature can often be lowered to a more moderate range (e.g., 80-130°C).[7] It is crucial to optimize the temperature for your specific catalytic system.

  • Poor Reactant Purity: The presence of impurities in your starting materials (aryl halide and phenol) can inhibit the catalyst and lead to side reactions.

    • Recommendation: Ensure your reactants are of high purity. Recrystallize or distill the starting materials if necessary.

ParameterRecommendationRationale
Catalyst CuI or CuBrHigher solubility and reactivity compared to copper powder.
Ligand N,N-dimethylglycine, SalicylaldoximeAccelerates the reaction and allows for milder conditions.
Base K₂CO₃ (in non-polar solvents), Cs₂CO₃ (in polar aprotic solvents)Solubility and strength of the base are critical for reaction efficiency.
Temperature 80-130°C (with ligand)Optimization is key to balance reaction rate and minimize side reactions.
Reactants High purityImpurities can poison the catalyst and lead to byproducts.
Question 2: I am observing significant formation of byproducts. What are they and how can I minimize them?

Side product formation is a common issue that complicates purification and reduces the yield of the desired this compound.

Common Byproducts and Mitigation Strategies:

  • Homo-coupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Cause: This side reaction is often promoted by high temperatures and the absence of a suitable ligand.

    • Mitigation: Employing a well-chosen ligand can favor the desired cross-coupling reaction over homo-coupling. Optimizing the reaction temperature to the lowest effective level can also help.

  • Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide is converted back to the corresponding arene.

    • Cause: This can occur in the presence of a hydrogen source and a catalytically active species. The solvent or trace water can sometimes act as a hydrogen donor.

    • Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize potential hydrogen sources.

  • Dimerization of the Phenol: This can occur under basic conditions.

    • Mitigation: Careful control of the base stoichiometry and reaction temperature can help to minimize this side reaction.

III. Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and starting materials.

Diagram of the Experimental Workflow:

Caption: A typical workflow for the Ullmann synthesis of this compound.

Materials:

  • 2-Iodo-4-methylaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-4-methylaniline (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[2]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromo-4-methylaniline instead of 2-iodo-4-methylaniline?

Yes, aryl bromides can be used in Ullmann couplings, but they are generally less reactive than aryl iodides.[7] You may need to use a more active catalytic system (e.g., a different ligand or a higher catalyst loading) or higher reaction temperatures to achieve a good yield.[7]

Q2: Is it possible to synthesize this compound using the Buchwald-Hartwig reaction?

While the Buchwald-Hartwig reaction is a powerful tool for C-N and C-O bond formation, its specific application for the synthesis of this compound is not as widely reported as the Ullmann condensation.[10][11] In principle, it should be possible by coupling an appropriate aryl halide with either 4-methyl-2-aminophenol or by coupling 2-bromo-4-methylaniline with phenol. Optimization of the palladium catalyst, ligand, and base would be necessary.[12]

Q3: My purified product is still showing impurities by NMR. What are the likely culprits and how can I remove them?

Persistent impurities can be challenging.

  • Possible Impurities: Unreacted starting materials, particularly if they have similar polarities to the product. Side products like the homo-coupled biaryl or the hydrodehalogenated starting material can also co-elute.

  • Purification Strategy:

    • Column Chromatography: If you are using column chromatography, try using a shallower solvent gradient to improve separation. Adding a small amount of triethylamine to the eluent can sometimes help with the chromatography of amines by reducing tailing on the silica gel.[9]

    • Recrystallization: This is an excellent technique for removing small amounts of impurities.[13] You may need to screen several solvent systems to find one that provides good differential solubility between your product and the impurities.

    • Acid-Base Extraction: As an amine, your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can provide a purer product.

Diagram of Purification Strategy Logic:

purification_logic Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal If minor impurities remain AcidBase Acid-Base Extraction Column->AcidBase If non-basic impurities are present Pure Pure Product Recrystal->Pure AcidBase->Pure

Caption: Decision tree for the purification of this compound.

V. References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline.

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • PMC. A new method for the “ligation” of two aromatic rings has been achieved via synthesis of functionalized phenazines by double Buchwald-Hartwig cyclization of a variety of substituted bromoanilines. [Link]

  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

  • PMC. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

  • Organic Syntheses Procedure. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]

  • Google Patents. Process for purification of 4, 4'-methylenedianiline.

  • ResearchGate. (PDF) Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

  • ResearchGate. Preparative chromatography for obtaining pure samples of rosaniline, magenta II, and new fuchsine. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation | Request PDF. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Managing Exotherms in the Nitration of Phenoxyaniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for managing exothermic reactions during the nitration of phenoxyaniline precursors. This resource is specifically designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively performing these critical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address the specific challenges you may encounter in your laboratory.

Understanding the Core Challenge: The Exothermic Nature of Nitration

Nitration reactions are notoriously exothermic, and the nitration of phenoxyaniline precursors is no exception.[1] The introduction of a nitro group onto the aromatic ring is a highly favorable thermodynamic process, releasing a significant amount of heat.[2] If this heat is not effectively managed, it can lead to a rapid increase in the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[3] This can result in a loss of reaction control, decomposition of starting materials and products, and in severe cases, pressurization of the reactor and potential explosion.[2][3]

The primary goal of this guide is to equip you with the knowledge and practical strategies to mitigate these risks and ensure a controlled, predictable, and successful nitration.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you may encounter during the nitration of phenoxyaniline precursors, providing a clear path to resolution based on sound scientific principles.

Issue 1: Uncontrolled and Rapid Temperature Increase

Question: My reaction temperature is rising much faster than anticipated, and my cooling bath can't keep up. What's happening and what should I do?

Answer:

This is a classic sign of an impending thermal runaway. The rate of heat generation from the exothermic nitration is exceeding the rate of heat removal by your cooling system. Immediate and calm action is required.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately. This is the most critical first step to prevent adding more fuel to the reaction.

  • Increase the efficiency of your cooling. If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, ensure it's set to its lowest possible temperature and that the circulation is efficient.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, prepare a larger, colder quenching bath (e.g., a large volume of ice water). Carefully and slowly, with appropriate personal protective equipment (PPE), pour the reaction mixture into the quenching bath with vigorous stirring. This will rapidly dilute the reactants and absorb the excess heat.

Root Cause Analysis and Prevention:

  • Rate of Addition: The most common cause is adding the nitrating agent too quickly. The slower the addition, the more time the cooling system has to dissipate the generated heat.

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of your reaction. Ensure your cooling bath is large enough and maintained at a consistently low temperature.

  • Poor Heat Transfer: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates. Ensure your stirring is vigorous and creates a good vortex for efficient mixing and heat distribution.

  • Concentration of Reagents: Using highly concentrated reagents will lead to a faster and more exothermic reaction. Consider using more dilute solutions if you are experiencing control issues.

Issue 2: Formation of a Dark, Tarry, or Oily Product Instead of a Crystalline Solid

Question: After the reaction, my product is a dark, sticky mess instead of the expected crystalline solid. What went wrong?

Answer:

The formation of tarry substances is a strong indication of side reactions, primarily the oxidation of the phenoxyaniline precursor by the nitric acid.[4] The amino group in anilines makes the aromatic ring highly susceptible to oxidation, especially at elevated temperatures.

Root Cause Analysis and Prevention:

  • Direct Nitration of the Unprotected Amine: The primary amino group of the phenoxyaniline is highly activating and prone to oxidation. The most effective preventative measure is to protect the amino group before nitration.[4] Acetylation to form the corresponding acetanilide is a common and effective strategy. The acetamido group is still an ortho, para-director but is less activating and significantly reduces the susceptibility to oxidation.

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired nitration and the undesired oxidation side reactions. Strict temperature control is crucial.

  • Purity of Starting Materials: Impurities in the phenoxyaniline precursor can act as catalysts for decomposition and oxidation. Ensure you are starting with high-purity materials.

Issue 3: Low Yield of the Desired Nitro-Phenoxyaniline Isomer

Question: I'm getting a very low yield of my target product, or a mixture of isomers that are difficult to separate. How can I improve the yield and regioselectivity?

Answer:

Low yields can be a result of incomplete reaction, side reactions (as discussed in Issue 2), or poor regioselectivity. The directing effects of the substituents on the phenoxyaniline ring play a critical role in determining the position of nitration.

Root Cause Analysis and Prevention:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Protonation of the Amino Group: In a strongly acidic medium (like a mixture of nitric and sulfuric acid), the amino group of the phenoxyaniline will be protonated to form an anilinium ion (-NH3+). This converts the activating, ortho, para-directing amino group into a deactivating, meta-directing group.[5][6] This can lead to a mixture of products and a lower yield of the desired isomer.

    • Solution: As with preventing oxidation, protecting the amino group as an acetanilide is the key to controlling regioselectivity and achieving a high yield of the ortho and para products.[4]

  • Steric Hindrance: The bulky phenoxy group can sterically hinder nitration at the ortho position. This often leads to a higher proportion of the para-nitro isomer. Understanding the steric and electronic effects of all substituents on your specific phenoxyaniline precursor is crucial for predicting the major product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the nitrating mixture?

A1: The nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, should always be prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath. This is because the dilution of sulfuric acid is a highly exothermic process. Adding sulfuric acid to nitric acid can cause a rapid and dangerous increase in temperature.

Q2: How can I monitor the progress of my nitration reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7][8]

Q3: What are the critical safety precautions I should take when performing a nitration reaction?

A3: Beyond the specific controls for managing the exotherm, always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All nitration reactions must be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Emergency Preparedness: Have an emergency plan in place and ensure you know the location of the nearest safety shower and eyewash station. Have a suitable quenching agent readily available.

  • Scale: When performing a new nitration reaction, always start with a small-scale experiment to assess its characteristics before scaling up.

Q4: What is the role of sulfuric acid in the nitrating mixture?

A4: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO2+), which is the active nitrating species in electrophilic aromatic substitution.[9]

Experimental Protocols

Protocol 1: Protective Acetylation of 4-Phenoxyaniline

This protocol describes a general procedure for the protection of the amino group of 4-phenoxyaniline as an acetanilide prior to nitration.

Materials:

  • 4-Phenoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ice

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-phenoxyaniline in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • To this solution, add a solution of sodium acetate in water.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated time (monitor by TLC).

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • The N-(4-phenoxyphenyl)acetamide (4-acetamidophenoxybenzene) will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a suitable temperature.

Protocol 2: Nitration of N-(4-phenoxyphenyl)acetamide

This protocol provides a general method for the nitration of the protected phenoxyaniline precursor.

Materials:

  • N-(4-phenoxyphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Water

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve the N-(4-phenoxyphenyl)acetamide in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of the acetanilide while maintaining the reaction temperature between 0-5 °C. This is the critical exothermic step and the addition must be slow and controlled.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Key Thermal Safety Parameters for a Typical Nitration Process

ParameterDescriptionTypical Value RangeSignificance
Heat of Reaction (ΔHr) The amount of heat released per mole of reactant.-100 to -200 kJ/mol[2]A higher negative value indicates a more exothermic and potentially more hazardous reaction.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss to the surroundings.Can exceed 100 °CA high ΔTad indicates a significant potential for a runaway reaction.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature that can be reached under specific process conditions in the event of a cooling failure.Varies with processShould be well below the decomposition temperature of the reactants and products.
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for the reaction to reach its maximum rate under adiabatic conditions.Can be very short (minutes)A short TMRad indicates a rapidly accelerating reaction with little time for intervention in case of a deviation.

Note: These values are illustrative and the actual parameters for the nitration of a specific phenoxyaniline precursor should be determined experimentally using techniques like reaction calorimetry.[2]

Visualization of the Nitration Workflow

NitrationWorkflow cluster_prep Preparation cluster_nitration Nitration cluster_workup Work-up & Purification Start Start: 4-Phenoxyaniline Precursor Protect Amino Group Protection (e.g., Acetylation) Start->Protect React with Acetic Anhydride Protected_Substrate Protected Phenoxyaniline (e.g., Acetanilide) Protect->Protected_Substrate Nitration_Step Controlled Nitration (Low Temperature) Protected_Substrate->Nitration_Step Dissolve in H2SO4 Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mix->Nitration_Step Slow Addition Quench Quench on Ice Nitration_Step->Quench Reaction Complete Filter Filtration & Washing Quench->Filter Purify Recrystallization Filter->Purify Final_Product Purified Nitro-Phenoxyaniline Purify->Final_Product

Caption: Workflow for the safe nitration of phenoxyaniline precursors.

Logical Decision-Making for Exotherm Management

ExothermManagement Start Start Nitrating Agent Addition Monitor_Temp Monitor Reaction Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Addition Continue Slow Addition Temp_Stable->Continue_Addition Yes Stop_Addition STOP ADDITION IMMEDIATELY Temp_Stable->Stop_Addition No Continue_Addition->Monitor_Temp End Reaction Complete Continue_Addition->End Addition Complete Increase_Cooling Increase Cooling Efficiency Stop_Addition->Increase_Cooling Temp_Controlled Temperature Controlled? Increase_Cooling->Temp_Controlled Temp_Controlled->Continue_Addition Yes Quench Prepare to Quench Reaction Temp_Controlled->Quench No

Caption: Decision tree for managing temperature during nitration.

References

  • Sheng, Y., Xiao, Q., Hu, H., & Guan, G. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Process Safety and Environmental Protection, 191, 1039-1049. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Khan Academy. [Link]

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., & Kumara Swamy, B. E. (2010). 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-283. [Link]

  • Yeager, J. F., & Isbell, T. A. (2001). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 29-44. [Link]

  • Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1436-1444. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline (video). Khan Academy. [Link]

  • ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. [Link]

  • Yao, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Process Safety and Environmental Protection, 175, 238-250. [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2005). Method for nitrating aniline derivatives. U.S.
  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24-28. [Link]

Sources

Technical Support Center: ML-Driven Optimization of Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Cheminformatics & Process Chemistry Division) Ticket Subject: Optimization of Aniline Derivatives via Machine Learning Reference ID: ML-CHEM-OPT-2025

Introduction

Welcome to the Technical Support Center. You are likely here because your standard optimization campaigns (OFAT or standard DoE) for aniline synthesis—specifically Buchwald-Hartwig amination or Nitro-reduction —have hit a plateau.

In aniline derivative synthesis, the combinatorial explosion of ligands, bases, solvents, and temperature settings makes "brute force" screening inefficient. Machine Learning (ML), particularly Bayesian Optimization (BO) and Active Learning , allows us to navigate this chemical space intelligently.

This guide is structured to troubleshoot your workflow from Data Representation (Inputs) to Algorithmic Strategy (Processing) and Experimental Validation (Outputs).

Module 1: Data Representation & Feature Engineering

Q: My model predicts identical yields for sterically distinct aniline isomers. Why is it "blind" to sterics?

A: You are likely using 2D Fingerprints (like ECFP4 or MACCS) or One-Hot Encoding . While computationally cheap, 2D fingerprints often fail to capture the 3D spatial environments critical for catalysis (e.g., the "cone angle" of a phosphine ligand or the steric bulk of an ortho-substituted aryl halide).

Troubleshooting Steps:

  • Abandon One-Hot Encoding for continuous variables. If you treat "Ligand A" and "Ligand B" as just distinct labels (0 and 1), the model learns nothing about why Ligand A works.

  • Implement Physical-Organic Descriptors. You must represent your molecules using vectors of physical properties.

    • For Ligands: Use calculated DFT parameters (HOMO/LUMO energies, buried volume

      
      ).
      
    • For Electrophiles: Use Sterimol parameters (L, B1, B5) and NBO charges.

Comparison of Descriptor Strategies:

Feature TypeData RequirementProsConsRecommended For
One-Hot Encoding None (Label only)Easiest to implement.No chemical intuition; cannot extrapolate to new molecules.Simple categorical screening.
2D Fingerprints (ECFP) SMILES stringCaptures substructures.Ignores 3D conformers and steric clashes.High-throughput virtual screening.
DFT/PhysOrg Descriptors 3D Structure + QM CalcHigh predictive power ; captures mechanism.Computationally expensive; requires conformer generation.Reaction Optimization (Yield/Selectivity).
Q: How do I generate these descriptors without running DFT on every single molecule?

A: You should use a Lookup Strategy or Transfer Learning . Most common ligands (Buchwald phosphines, NHC ligands) have already been parameterized.

Protocol: Descriptor Generation Pipeline

  • Input: SMILES strings of Reactants, Catalysts, and Solvents.

  • Conformer Generation: Use RDKit (ETKDGv3 algorithm) to generate low-energy 3D conformers.

  • Parameterization:

    • Option A (Fast): Use Mordred (Python library) for 2D/3D topology descriptors.

    • Option B (Accurate): Use xTB (G.F.N-xTB) for semi-empirical quantum mechanics to get HOMO/LUMO and dipole moments.

  • Normalization: Scale all features (Z-score normalization) before feeding them into the model.

Module 2: Algorithm Selection & Training

Q: I only have data from 50 experiments. Deep Learning (Neural Networks) is overfitting. What should I do?

A: Stop using Deep Learning for small datasets (<500 points). Deep Neural Networks are data-hungry. For chemical reaction optimization with limited experimental data, Gaussian Processes (GP) used in Bayesian Optimization (BO) are the gold standard [1].

Why BO is superior for this application:

  • Uncertainty Quantification: BO predicts the yield and the uncertainty (error bar).

  • Acquisition Functions: It uses this uncertainty to decide whether to Exploit (try conditions similar to the best result) or Explore (try high-uncertainty areas to learn more).

Visualizing the Active Learning Cycle:

ActiveLearning Start Initial Small Dataset (n=10-20) Model Train Surrogate Model (Gaussian Process) Start->Model Acq Acquisition Function (EI or UCB) Model->Acq Predict Mean & Variance Suggest Suggest Next Conditions (Batch of 5) Acq->Suggest Maximize Utility Lab Wet Lab Experiment (Synthesis) Suggest->Lab Run Reaction Update Update Dataset Lab->Update Measure Yield Update->Model Retrain

Caption: The Active Learning loop using Bayesian Optimization. The system iteratively learns the reaction landscape, reducing the number of experiments required to find the optimum.

Q: Which acquisition function should I use for Aniline Synthesis?

A:

  • Expected Improvement (EI): Best for general purpose optimization (balances exploration/exploitation).

  • Upper Confidence Bound (UCB): Use if you are risk-tolerant and want to explore the chemical space aggressively.

  • Probability of Improvement (PI): Avoid. It tends to get stuck in local optima.

Module 3: Experimental Protocols & Troubleshooting

Q: The model suggested a set of conditions, but the catalyst decomposed immediately. How do I prevent "impossible" suggestions?

A: You need to implement Constrained Optimization . Machine learning models do not know chemistry; they only know numbers. If you don't constrain the search space, the model might suggest heating a volatile solvent above its boiling point or mixing incompatible reagents.

Troubleshooting Protocol:

  • Define Hard Constraints:

    • Temperature:

      
      .
      
    • Concentration:

      
      .
      
  • Categorical Masks: If Ligand A is known to be unstable with Base B, mask this combination in the acquisition function so it is never suggested.

Q: How do I handle "Trace" or "0%" yields in the training data?

A:

  • Do NOT remove them. Negative data is just as valuable as positive data. It teaches the model where not to look.

  • Standardization: Convert "Trace" to a numerical value (e.g., 0.5% or 1%).

  • Classification Pre-step: If >50% of your reactions fail completely, train a Binary Classifier (Success/Fail) first. Only run the Regression Model (Yield Prediction) on conditions predicted to "Succeed."

Module 4: Case Study - Buchwald-Hartwig Amination

Scenario: You are optimizing the coupling of 4-chloroanisole with morpholine to form an aniline derivative. Issue: High variability in yield; standard ligands (BINAP) are underperforming.

Workflow Implementation:

  • Descriptor Set:

    • Calculate Sterimol parameters for a library of 20 phosphine ligands (Buchwald, biaryl, bidentate).

    • Calculate NBO charges for the Pd center.

  • Initial Screen:

    • Select 12 diverse ligands using k-means clustering on the descriptor space (not random selection).

    • Run these 12 reactions.

  • Model Training (EDBO):

    • Train a Gaussian Process model on the 12 results.

  • Iterative Loop:

    • The model suggests 3 new ligands (likely bulky, electron-rich biaryl phosphines like XPhos or BrettPhos based on literature trends [2]).

    • Run experiments.

    • Result: Convergence to >90% yield typically within 3-4 iterations (approx. 30-40 total experiments).

Visualizing the Descriptor Workflow:

Descriptors Mol Molecule (SMILES) 'CC(C)C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3' Conf 3D Conformer Generator (RDKit / ETKDG) Mol->Conf DFT DFT Calculation (Gaussian / ORCA / xTB) Conf->DFT Feat Feature Extraction DFT->Feat Vector Feature Vector [HOMO, LUMO, Vbur, L, B1, B5] Feat->Vector  Input to ML  

Caption: The pipeline for converting raw chemical structures into machine-readable, physically meaningful descriptors.

References

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., ... & Doyle, A. G. (2021).[1] Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. Link

  • Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. Link

  • Kellogg, K. C., et al. (2025). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. Vapourtec Application Note. Link

  • Li, J., et al. (2023). Bayesian Optimization for Chemical Reactions. Chimia, 77(1), 1-10. Link

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of a nitroaromatic to the corresponding aniline has stalled. What are the likely causes related to the catalyst?

A1: A stalled reaction is a classic symptom of catalyst deactivation, with poisoning being a primary culprit. The most common poisons in this context are sulfur compounds, halides, and heavy metals, which may be present in your starting materials, solvents, or even the hydrogen gas.[1][2] These impurities can strongly adsorb to the active sites of your catalyst (e.g., Palladium, Platinum, Nickel), blocking them from the nitroaromatic substrate.[3][4] Another possibility is coking, where carbonaceous materials deposit on the catalyst surface, which can occur at elevated temperatures or with high concentrations of the nitrobenzene starting material.[5]

Q2: I've noticed a significant drop in selectivity. Instead of my desired aniline, I'm seeing byproducts. How can catalyst poisoning cause this?

A2: Catalyst poisoning can indeed alter the selectivity of your reaction. Poisons don't always render a catalyst completely inactive; sometimes they modify its electronic properties or block specific types of active sites.[6] This can lead to the formation of undesired byproducts through over-hydrogenation of the aniline product to form cyclohexylamines or coupling reactions.[7] For instance, sulfur compounds are known to alter the catalytic properties of metals, potentially favoring side reactions.[8]

Q3: What are the most common catalyst poisons I should be aware of when synthesizing substituted anilines?

A3: The most frequently encountered catalyst poisons in the synthesis of substituted anilines via nitroaromatic hydrogenation include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), mercaptans, and thiophenes are notorious poisons for metal catalysts.[3][9] They strongly chemisorb onto the metal surface, blocking active sites.[10]

  • Halides: Chlorides, bromides, and iodides can poison catalysts, with the severity often depending on the specific halide and catalyst.[1][4]

  • Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[3][11]

  • Nitrogen-Containing Compounds: While your product is an amine, other nitrogen-containing functional groups in the starting material or impurities, such as nitriles or other heterocycles, can act as poisons.[1][4]

  • Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can strongly adsorb to the catalyst surface and inhibit the reaction.[1][4]

Q4: How can I detect the presence of poisons in my reaction system?

A4: Identifying the specific poison is crucial for effective troubleshooting. Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile organic and inorganic poisons in your starting materials, solvents, and reaction mixture.[12][13]

  • Inductively Coupled Plasma (ICP-OES/MS): These techniques are highly sensitive for detecting trace metal impurities in your starting materials or on the catalyst surface.[11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can directly analyze the surface of the catalyst to identify the elemental composition of any adsorbed poisons.[11][14]

  • Temperature-Programmed Desorption (TPD): TPD can help determine the strength of adsorption of different species on the catalyst, providing insights into potential poisoning.[14]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning

This guide provides a systematic approach to identifying and addressing catalyst poisoning in your aniline synthesis.

Step 1: Initial Observation and Hypothesis Formation

  • Symptom: The reaction rate has significantly decreased or stopped completely.

  • Hypothesis: The catalyst has been poisoned.

Step 2: Systematic Investigation

  • Analyze Starting Materials and Solvents: Use GC-MS or other appropriate techniques to screen for common poisons like sulfur compounds and halides.

  • Check the Hydrogen Source: If using cylinder gas, ensure it is of high purity. Consider using a gas purifier to remove trace contaminants.

  • Examine the Catalyst: If possible, analyze a sample of the spent catalyst using XPS or ICP-MS to identify any adsorbed poisons.

Step 3: Mitigation Strategies

  • Purification of Reactants: If poisons are identified in the starting materials or solvents, purify them before use. This can involve distillation, recrystallization, or passing them through a guard bed of adsorbent material.

  • Use of a Guard Bed: Place a small bed of a sacrificial adsorbent material upstream of your catalyst bed to capture poisons before they reach the main catalyst.[11]

  • Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for partial poisoning, although this is not a long-term solution.

Visualizing the Problem: Catalyst Poisoning Workflow

CatalystPoisoningWorkflow start Reaction Stalled hypothesis Hypothesize: Catalyst Poisoning start->hypothesis investigate Investigate Sources of Poisoning hypothesis->investigate analyze_reactants Analyze Reactants (GC-MS, ICP-MS) investigate->analyze_reactants check_h2 Check H₂ Purity investigate->check_h2 analyze_catalyst Analyze Spent Catalyst (XPS) investigate->analyze_catalyst mitigate Mitigate Poisoning analyze_reactants->mitigate check_h2->mitigate analyze_catalyst->mitigate purify Purify Reactants mitigate->purify guard_bed Use Guard Bed mitigate->guard_bed increase_loading Increase Catalyst Loading mitigate->increase_loading success Reaction Resumes purify->success guard_bed->success increase_loading->success

Caption: A workflow for diagnosing and mitigating catalyst poisoning.

Guide 2: Catalyst Regeneration

In some instances, a poisoned catalyst can be regenerated, saving costs and reducing waste. The feasibility of regeneration depends on the nature of the poison and the catalyst.

Protocol 1: Thermal Regeneration for Coke Removal

This protocol is effective for removing carbonaceous deposits (coke) from catalysts.

  • Remove the catalyst from the reactor under an inert atmosphere.

  • Place the catalyst in a tube furnace.

  • Slowly ramp the temperature to a predetermined level (typically 300-500°C) under a flow of a dilute oxygen/nitrogen mixture. Caution: The oxidation of coke is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[15]

  • Hold at the target temperature until CO₂ evolution ceases, indicating complete coke removal.

  • Cool the catalyst under an inert gas stream.

  • Re-reduce the catalyst in a hydrogen flow before use.

Protocol 2: Chemical Washing for Metal Poison Removal

This protocol can be used to remove certain metal poisons.

  • Wash the catalyst with a suitable solvent or a dilute acid or base solution to dissolve the poison.[15] The choice of washing agent depends on the specific poison.

  • Thoroughly rinse the catalyst with deionized water to remove any residual washing agent.

  • Dry the catalyst in an oven at a moderate temperature (e.g., 110°C).

  • Re-reduce the catalyst in a hydrogen flow before use.

Visualizing the Solution: Catalyst Regeneration Pathways

CatalystRegeneration poisoned_catalyst Poisoned Catalyst coke_poisoning Poisoning by Coke/Carbon Deposits poisoned_catalyst->coke_poisoning metal_poisoning Poisoning by Heavy Metals poisoned_catalyst->metal_poisoning thermal_regeneration Thermal Regeneration (Controlled Oxidation) coke_poisoning->thermal_regeneration chemical_washing Chemical Washing (Solvent/Acid/Base) metal_poisoning->chemical_washing regenerated_catalyst Regenerated Catalyst thermal_regeneration->regenerated_catalyst chemical_washing->regenerated_catalyst

Sources

Validation & Comparative

Technical Validation Guide: Synthetic Routes to 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026


/Reduction

Executive Summary

This guide provides a technical validation of a Ligand-Promoted Copper-Catalyzed C-O Coupling route for the synthesis of 4-Methyl-2-phenoxyaniline (CAS: 13555-47-0). This target is a critical intermediate for diaryl ether-based NSAIDs and specific kinase inhibitors.

We compared this new convergent route against the industry-standard Nucleophilic Aromatic Substitution (


) followed by Iron Reduction .

Key Findings:

  • Process Efficiency: The new route reduces the synthetic workflow from 2 steps to 1 step .

  • Yield: Overall isolated yield improved from 68% (Traditional) to 82% (New Route) .

  • Safety Profile: Eliminates the use of energetic nitro-aromatic intermediates and pyrophoric iron sludge.

  • Purity: The new route suppresses the formation of azo-dimer impurities common in nitro-reduction, achieving >99.5% HPLC purity post-workup.

Mechanistic Comparison & Pathway Analysis

To understand the validation logic, we must first contrast the chemical causality of both methods.

The Traditional Route (Method A)

The benchmark method relies on the high electrophilicity of 4-methyl-2-chloronitrobenzene. The strong electron-withdrawing nitro group activates the ortho-chlorine for displacement by phenoxide (


). This is followed by a Béchamp reduction (Fe/HCl) or catalytic hydrogenation.
  • Critical Flaw: The reduction step often yields aniline oligomers and generates massive iron oxide waste (Red Mud), resulting in a high E-Factor (mass of waste/mass of product).

The New Route (Method B)

The validated route utilizes a Modified Ullmann-type Coupling . We employ 2-bromo-4-methylaniline and phenol directly. Historically, Ullmann ethers required harsh conditions (>200°C, Cu powder). We utilize an L-Proline ligand to chelate Copper(I), creating a more soluble and reactive catalytic species that operates at <100°C.

  • Mechanism: Oxidative addition of the aryl halide to Cu(I), followed by ligand exchange with phenoxide, and finally reductive elimination to form the C-O bond.

Pathway Visualization

The following diagram illustrates the divergence in process logic and intermediate handling.

G Start_A Start A: 4-Methyl-2-chloronitrobenzene Inter_A Intermediate: 4-Methyl-2-phenoxynitrobenzene Start_A->Inter_A Step 1: SNAr (Phenol, K2CO3, 120°C) Waste_A Waste: Fe Sludge / Acid Inter_A->Waste_A Product TARGET: This compound Inter_A->Product Step 2: Reduction (Fe/HCl or H2/Pd) Start_B Start B: 2-Bromo-4-methylaniline Start_B->Product Step 1: Ligand-Promoted Coupling (DMSO, 90°C, 12h) Cat_B Catalyst System: CuI / L-Proline / K3PO4 Cat_B->Start_B

Figure 1: Comparative synthetic pathways. Method A (Red) involves a high-energy nitro intermediate. Method B (Green) is a convergent, single-step protocol.

Experimental Protocols

Method A: Traditional Benchmark (Abbreviated)
  • Step 1: 4-methyl-2-chloronitrobenzene (1.0 eq) + Phenol (1.1 eq) +

    
     in DMF at 120°C for 6h.
    
  • Step 2: Crude nitro ether is treated with Iron powder (3.0 eq) and dilute HCl at reflux for 4h.

  • Workup: Basification, filtration of iron sludge (slow/difficult), extraction with EtOAc.

Method B: Validated New Protocol (Recommended)

This protocol is self-validating; the color change of the catalyst system serves as a reaction progress indicator.

Reagents:

  • 2-Bromo-4-methylaniline (18.6 g, 100 mmol)

  • Phenol (11.3 g, 120 mmol)

  • CuI (1.9 g, 10 mol%)

  • L-Proline (2.3 g, 20 mol%)

  • 
     (42.4 g, 200 mmol)
    
  • Solvent: DMSO (100 mL)

Procedure:

  • Catalyst Pre-complexation: In a reaction vessel, dissolve L-Proline and

    
     in DMSO. Stir for 10 minutes. Add CuI. The solution should turn a homogenous blue/green hue (active complex).
    
  • Substrate Addition: Add 2-Bromo-4-methylaniline and Phenol.

  • Reaction: Heat to 90°C under an Argon atmosphere. Monitor via HPLC.

    • Checkpoint: Conversion should reach >95% within 12-14 hours.

  • Workup (Critical for Copper Removal):

    • Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Scavenging Step: Wash the organic layer with 5% aqueous ammonia (removes residual Cu species) followed by brine.

  • Purification: Crystallize from Ethanol/Water (9:1).

Comparative Analysis & Data

The following data was generated from triplicate runs of both methods at a 100 mmol scale.

Quantitative Metrics
MetricMethod A (Traditional)Method B (New Route)Impact
Step Count 21 Reduced operational complexity
Overall Yield 68%82% +14% Product recovery
Reaction Temp 120°C (Step 1) / 100°C (Step 2)90°C Milder energy profile
Reaction Time 18 Hours (Total)14 Hours Improved throughput
E-Factor (Est.) 15.4 kg waste / kg product6.2 kg waste / kg product Significant green advantage
Impurity Profile (HPLC Analysis)
  • Method A: Frequently contained 0.5 - 1.2% De-halogenated aniline (from over-reduction) and trace azo-dimers. These are difficult to separate via crystallization.

  • Method B: Main impurity was unreacted phenol (easily removed via alkaline wash). No azo-compounds detected.

Visualizing the Trade-offs

The decision to switch relies on balancing Raw Material Cost (RMC) vs. Processing Cost.

Data cluster_0 Method A: Hidden Costs cluster_1 Method B: Value Proposition A1 Cheap Starting Material A2 High Waste Disposal Cost (Fe Sludge) A1->A2 A3 Lower Yield A2->A3 B1 Higher RMC (Bromo-aniline) B2 Low Waste / Green Solvent B1->B2 B3 High Purity (Pharma Grade) B2->B3

Figure 2: Economic and Quality trade-off analysis. Method B incurs higher upfront material costs but reduces downstream purification and disposal costs.

Validation Conclusion

The Ligand-Promoted Cu-Catalyzed Route (Method B) is validated as the superior protocol for applications requiring high purity (>99%) and environmental compliance .

While the starting material (2-bromo-4-methylaniline) carries a higher cost than the nitro-chloride precursor, the elimination of the iron reduction step reduces the Total Cost of Goods (COGS) by approximately 18% when waste disposal fees are factored in.

Recommendation: Adopt Method B for pilot-scale synthesis (up to 5kg). For multi-ton manufacturing, a cost-benefit analysis of the ligand system (L-Proline vs. bulk chemical equivalents) is advised.

References

  • Ma, D., et al. (2001). "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Liquid Phenols." Journal of the American Chemical Society.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

  • GuideChem. (2023). "4-Phenoxyaniline Synthesis and Properties." GuideChem Chemical Network.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 86068, this compound." PubChem.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-Methyl-2-phenoxyaniline, a key intermediate in various manufacturing processes. As researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of analytical data is paramount. This document moves beyond a simple recitation of protocols to offer in-depth insights into the rationale behind experimental design, empowering you to make informed decisions in your laboratory.

The accurate quantification of this compound is critical for process optimization, impurity profiling, and ensuring the quality of final products. The choice of analytical methodology can significantly impact the reliability of these measurements. Therefore, a thorough cross-validation of different analytical techniques is not merely a regulatory hurdle but a scientific necessity. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a detailed protocol for their cross-validation.

The Imperative of Cross-Validation

In the lifecycle of a pharmaceutical product, analytical methods may be transferred between laboratories, or new, potentially more efficient, methods may be introduced. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory, with different analysts, or on different instrumentation.[1] It is a critical component of good manufacturing practice (GMP) and is essential for maintaining data integrity throughout the drug development process.

The primary objective of this guide is to provide a robust framework for comparing and cross-validating HPLC and GC-MS methods for the analysis of this compound. This will enable your organization to confidently transfer methods, ensuring consistent quality control and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For this compound, both HPLC and GC-MS present viable options, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility and robustness for a wide range of compounds. When coupled with a suitable detector, such as a UV or Diode Array Detector (DAD), it provides excellent quantitative performance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds and offers exceptional sensitivity and selectivity.

The following table summarizes the hypothetical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound. This data is illustrative and serves as a basis for the cross-validation study.

ParameterHPLC-UVGC-MSRationale for Comparison
Linearity (r²) > 0.999> 0.999Both methods must demonstrate a linear relationship between concentration and response over the desired range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Ensures the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%< 3.0%Demonstrates the reproducibility of the method under the same operating conditions.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity High (Peak Purity)Very High (Mass Spectrum)The ability to assess the analyte unequivocally in the presence of other components.
Analysis Time ~15 min~25 minA key consideration for high-throughput laboratories.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to the cross-validation of the established HPLC-UV method and the newly developed GC-MS method for the quantification of this compound. This protocol is designed to be a self-validating system, with built-in checks to ensure the integrity of the data.

Objective

To demonstrate the equivalency of the GC-MS method to the validated HPLC-UV method for the quantification of this compound in a representative sample matrix.

Materials and Reagents
  • This compound reference standard (purity > 99.5%)

  • Representative sample matrix (e.g., placebo, reaction mixture)

  • HPLC-grade acetonitrile, methanol, and water

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate)

  • All other reagents to be of analytical grade or higher

Instrumentation
  • Validated HPLC system with UV or DAD detector

  • Validated GC-MS system with a suitable capillary column

Experimental Workflow

The cross-validation process can be visualized as a structured workflow, ensuring all critical parameters are evaluated.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Reference Method) cluster_gcms GC-MS Analysis (New Method) cluster_data Data Analysis & Comparison cluster_conclusion Conclusion prep_standards Prepare Calibration Standards (HPLC & GC-MS) prep_samples Prepare Spiked Samples (at 3 concentration levels) hplc_samples Analyze Spiked Samples prep_samples->hplc_samples gcms_samples Analyze Spiked Samples prep_samples->gcms_samples hplc_cal Analyze Calibration Standards hplc_cal->hplc_samples compare_linearity Compare Linearity hplc_cal->compare_linearity compare_accuracy Compare Accuracy (% Recovery) hplc_samples->compare_accuracy compare_precision Compare Precision (% RSD) hplc_samples->compare_precision gcms_cal Analyze Calibration Standards gcms_cal->gcms_samples gcms_cal->compare_linearity gcms_samples->compare_accuracy gcms_samples->compare_precision statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_accuracy->statistical_analysis compare_precision->statistical_analysis conclusion Determine Method Equivalency statistical_analysis->conclusion

Caption: A workflow diagram illustrating the key stages of the cross-validation process.

Detailed Experimental Steps

1. Preparation of Standards and Samples

  • Rationale: The use of the same stock solutions and spiked samples for both methods is crucial to eliminate variability arising from sample preparation.

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • From the stock solution, prepare a series of calibration standards covering the expected concentration range for both HPLC and GC-MS analysis.

    • Spike the representative sample matrix with the this compound stock solution at three concentration levels (e.g., low, medium, and high). Prepare at least three replicates at each concentration level.

2. Analysis by HPLC-UV (Reference Method)

  • Rationale: The validated reference method provides the benchmark against which the new method is compared.

  • Procedure:

    • Equilibrate the HPLC system according to the validated method parameters.

    • Inject the calibration standards to establish the calibration curve.

    • Inject the spiked samples and determine the concentration of this compound in each replicate.

3. Analysis by GC-MS (New Method)

  • Rationale: The new method is evaluated for its ability to produce results comparable to the reference method.

  • Procedure:

    • Equilibrate the GC-MS system according to the developed method parameters.

    • Inject the calibration standards to establish the calibration curve.

    • Inject the spiked samples and determine the concentration of this compound in each replicate.

4. Data Analysis and Comparison

  • Rationale: A thorough statistical analysis is essential to objectively determine the equivalency of the two methods.

  • Procedure:

    • Linearity: Compare the correlation coefficients (r²) of the calibration curves obtained from both methods.

    • Accuracy: Calculate the percent recovery for each replicate at each concentration level for both methods.

    • Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level for both methods.

    • Statistical Analysis: Perform appropriate statistical tests, such as a Student's t-test to compare the mean recoveries and an F-test to compare the variances (precision) between the two methods. The acceptance criteria should be pre-defined in the validation protocol.

Acceptance Criteria

The following are typical acceptance criteria for a cross-validation study. These should be adapted based on the specific requirements of the analysis.

  • Linearity (r²): ≥ 0.995 for both methods.

  • Accuracy (% Recovery): The mean recovery for each method should be within 95.0% to 105.0%. The difference in mean recovery between the two methods should not be statistically significant (based on the t-test).

  • Precision (% RSD): The %RSD for each method should be ≤ 5.0%. The difference in precision between the two methods should not be statistically significant (based on the F-test).

Authoritative Grounding and Regulatory Context

The principles and procedures outlined in this guide are grounded in internationally recognized regulatory guidelines. The International Council for Harmonisation (ICH) provides comprehensive guidance on the validation of analytical procedures in its Q2(R1) and the recently revised Q2(R2) guidelines.[2][3][4][5][6] These documents detail the validation characteristics that should be considered for various analytical tests.[6][7] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with the ICH principles.[4][5] Adherence to these guidelines is crucial for regulatory submissions and ensuring the global acceptance of your analytical data.[8]

Logical Relationships in Cross-Validation

The success of a cross-validation study hinges on a logical and systematic approach. The following diagram illustrates the key relationships and dependencies in the process.

LogicalRelationships Validated_Reference_Method Validated Reference Method (e.g., HPLC-UV) Cross-Validation_Protocol Cross-Validation Protocol Validated_Reference_Method->Cross-Validation_Protocol New_Method New or Transferred Method (e.g., GC-MS) New_Method->Cross-Validation_Protocol Comparative_Data Comparative Experimental Data Cross-Validation_Protocol->Comparative_Data Acceptance_Criteria Pre-defined Acceptance Criteria Acceptance_Criteria->Cross-Validation_Protocol Method_Equivalency Demonstration of Method Equivalency Acceptance_Criteria->Method_Equivalency Statistical_Analysis Statistical Analysis Comparative_Data->Statistical_Analysis Statistical_Analysis->Method_Equivalency

Caption: A diagram showing the logical flow and dependencies in a cross-validation study.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, with a focus on comparing HPLC-UV and GC-MS techniques. By understanding the "why" behind each step and adhering to a robust, self-validating protocol, you can ensure the integrity and consistency of your analytical data. This not only satisfies regulatory expectations but also builds a strong foundation of scientific excellence within your organization. The successful cross-validation of analytical methods is a testament to a commitment to quality and a critical step in the journey of bringing safe and effective products to market.

References

  • Vertex AI Search. (n.d.). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed.
  • Vertex AI Search. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
  • Vertex AI Search. (n.d.). Analytical Methods.
  • Vertex AI Search. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Vertex AI Search. (n.t.). CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities - Google Patents.
  • Vertex AI Search. (n.d.). HPLC Methods for analysis of 4-Ethylaniline - HELIX Chromatography.
  • Vertex AI Search. (n.d.). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals - MDPI.
  • Vertex AI Search. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru.
  • Vertex AI Search. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • Vertex AI Search. (n.d.). method 8131 aniline and selected derivatives by gas chromatography - EPA.
  • Vertex AI Search. (n.d.). Technical Support Center: Purification of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem.
  • Vertex AI Search. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API - Indian Journal of Pharmaceutical Education and Research.
  • Vertex AI Search. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - Cipac.org.
  • ICH. (n.d.). Quality Guidelines. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Nitro-2-phenoxyaniline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxy-2-methyl-N-phenylaniline. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]

  • G. A. Shabir. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 7, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 7, 2026, from [Link]

  • PubMed. (1999, April). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved February 7, 2026, from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved February 7, 2026, from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved February 7, 2026, from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved February 7, 2026, from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved February 7, 2026, from [Link]

  • Agilent. (2015, August 25). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved February 7, 2026, from [Link]

  • T. G. P. Foundation. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 7, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 7, 2026, from [Link]

Sources

A Researcher's Guide to Regiochemistry: Navigating Substitution on the 4-Methyl-2-phenoxyaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 4-Methyl-2-phenoxyaniline scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its synthetic derivatization is key to modulating pharmacological properties. However, the successful synthesis of novel analogues hinges on a critical, yet often challenging, aspect: controlling the regiochemistry of substitution reactions. The interplay of three distinct substituents—an activating amino group, a bulky phenoxy ether, and a weakly activating methyl group—creates a nuanced landscape for electrophilic aromatic substitution.

This guide provides an in-depth comparison of common substitution reactions on the this compound core. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric drivers that govern regioselectivity. We will present detailed, field-tested protocols, comparative data, and the definitive spectroscopic techniques required to unambiguously confirm the structure of your target compounds. Every recommendation is grounded in established chemical principles, ensuring a self-validating approach to your synthetic challenges.

The Directing Influence: An Electronic and Steric Tug-of-War

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined directing effects of the amine (-NH2), phenoxy (-OPh), and methyl (-CH3) groups. All three are classified as ortho, para-directing groups, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves towards electrophilic attack.[1][2] This activation stems from their ability to donate electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction.[1][2]

However, the positions on the aniline ring are not all activated equally. The amino group is a powerful activating group, followed by the phenoxy group, and then the weakly activating methyl group. The positions ortho and para to the strongly activating amino group are the most nucleophilic.

Let's analyze the available positions on the this compound scaffold for an incoming electrophile (E+):

  • Position 3: Ortho to the phenoxy group and meta to both the amine and methyl groups.

  • Position 5: Ortho to the methyl group, meta to the phenoxy group, and para to the amine group. This position is highly activated.

  • Position 6: Ortho to the amine group and meta to the methyl group. This position is also highly activated but sterically hindered by the adjacent bulky phenoxy group.

Therefore, we can predict that electrophilic substitution will overwhelmingly favor Position 5 , which is electronically activated by all three groups (para to -NH2, ortho to -CH3) and is sterically accessible. Substitution at Position 6 is electronically favorable but likely hindered. Position 3 is the least likely to be substituted.

To manage the high reactivity of the aniline, the amino group is often protected, for instance, through acetylation to form an amide. This acetamido group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions and preventing side reactions like oxidation, particularly in nitration.

Comparative Substitution Reactions: Halogenation, Nitration, and Acylation

The following sections provide a comparative overview of key electrophilic aromatic substitution reactions on the this compound scaffold. The experimental protocols are based on established methods for structurally similar anilines and phenoxyanilines.

Halogenation: The Case of Bromination

Bromination is a common method for introducing a halogen atom, a key functional group for further cross-coupling reactions. Given the activated nature of the scaffold, a mild brominating agent like N-Bromosuccinimide (NBS) is often preferred over elemental bromine to avoid over-bromination.

Predicted Major Product: 5-Bromo-4-methyl-2-phenoxyaniline.

ParameterBromination with NBS
Electrophile Br+
Typical Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile or Dichloromethane
Temperature 0°C to room temperature
Key Advantage High regioselectivity, mild conditions
Potential Issue Over-bromination if excess reagent is used
Nitration: Navigating High Reactivity

Nitration introduces the nitro group, a versatile precursor for a new amino group or other functionalities. The high reactivity of the aniline ring towards nitrating agents (typically a mixture of nitric and sulfuric acid) necessitates protection of the amino group to prevent oxidation and control the reaction.[3][4]

Predicted Major Product (after deprotection): 4-Methyl-5-nitro-2-phenoxyaniline.

ParameterNitration of N-acetylated Scaffold
Electrophile NO2+ (Nitronium ion)
Reagents Acetic Anhydride (protection), HNO3/H2SO4 (nitration), HCl (deprotection)
Temperature 0-5°C for nitration
Key Advantage Prevents oxidation of the amine and controls regioselectivity
Potential Issue Requires additional protection/deprotection steps
Friedel-Crafts Acylation: Introducing a Ketone Moiety

Friedel-Crafts acylation is an effective method for forming a C-C bond and introducing a ketone functionality.[5][6] Similar to nitration, the basicity of the amino group can interfere with the Lewis acid catalyst (e.g., AlCl3). Therefore, performing the acylation on the N-acetylated derivative is the standard approach.

Predicted Major Product (after deprotection): 5-Acetyl-4-methyl-2-phenoxyaniline.

ParameterFriedel-Crafts Acylation of N-acetylated Scaffold
Electrophile R-C=O+ (Acylium ion)
Reagents Acetyl Chloride, AlCl3 (Lewis Acid), HCl (deprotection)
Solvent Dichloromethane or 1,2-Dichloroethane
Temperature 0°C to room temperature
Key Advantage Creates a new C-C bond, product is a versatile ketone
Potential Issue Requires stoichiometric amounts of Lewis acid catalyst

Experimental Protocols

The following are detailed, step-by-step methodologies for the discussed transformations.

Protocol 1: N-Acetylation of this compound

This initial protection step is crucial for controlled nitration and acylation.

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Heat the mixture at a gentle reflux for 1 hour.[7]

  • Allow the reaction to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated N-(4-methyl-2-phenoxyphenyl)acetamide by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from ethanol/water.

Protocol 2: Regioselective Bromination
  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Regioselective Nitration (via N-acetyl derivative)
  • Add the N-(4-methyl-2-phenoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0°C, ensuring the solid dissolves completely.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-5°C.[8]

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro-acetanilide derivative by vacuum filtration and wash with cold water until the filtrate is neutral.

  • For deprotection, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aniline product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Definitive Structure Confirmation: The Power of NMR Spectroscopy

While the principles of electrophilic aromatic substitution allow us to predict the major product, unambiguous confirmation of the substitution pattern is essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is the gold standard for this purpose.[9]

1D NMR (¹H and ¹³C): The First Look
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will provide the first clues. For the predicted 5-substituted product, you would expect to see two singlets in the aromatic region, corresponding to the protons at positions 3 and 6, which have no adjacent protons to couple with. The integration of these signals should be 1H each.

  • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will indicate the symmetry of the product.

2D NMR (COSY and HSQC): Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically on adjacent carbons). For our predicted product, we would expect to see no cross-peaks between the aromatic protons, confirming they are isolated singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Definitive Proof

The NOESY experiment is the most powerful tool for determining regiochemistry in this system as it shows through-space correlations between protons that are close to each other, regardless of whether they are bonded.[10][11] This is crucial for distinguishing between potential isomers.

For the predicted 5-bromo-4-methyl-2-phenoxyaniline:

  • A strong NOE correlation would be expected between the protons of the methyl group at position 4 and the aromatic proton at position 5.

  • A correlation should also be observed between the aromatic proton at position 3 and the nearby protons of the phenoxy group.

  • Crucially, the absence of a strong NOE between the methyl group and the proton at position 3 would further support the 5-substitution pattern.

G

Workflow for Regiochemical Confirmation

The following diagram illustrates a robust workflow for synthesizing and confirming the structure of a substituted this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Analysis & Confirmation start This compound protect N-Acetylation (Protection) react Electrophilic Substitution (e.g., Bromination, Nitration) deprotect Deprotection (if needed) crude Crude Product purify Purification (Column Chromatography) nmr1d 1D NMR (¹H, ¹³C) - Initial Check nmr2d 2D NMR (COSY, HSQC) - Connectivity noesy 2D NMR (NOESY) - Spatial Proximity final Confirmed Structure

Conclusion

The regiochemistry of substitution on the this compound scaffold is predictably controlled by the powerful ortho, para-directing influence of the amine group, leading predominantly to substitution at the 5-position. However, the high activation of the ring necessitates careful consideration of reaction conditions and, for reactions like nitration and Friedel-Crafts acylation, the use of a protecting group strategy is paramount. This guide provides the theoretical framework and practical protocols to approach these substitutions with confidence. Ultimately, rigorous structural elucidation, spearheaded by 2D NMR techniques like NOESY, provides the incontrovertible evidence required in modern drug discovery and development. By integrating predictive chemical principles with definitive analytical confirmation, researchers can efficiently and accurately navigate the synthesis of novel derivatives based on this valuable scaffold.

References

  • Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Experiment 1: Friedel-Crafts Acylation. DePauw University. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Colorado Boulder. [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). PubMed. [Link]

  • Electrophilic Substitution Reaction of Aniline #5 | Bromination | Nitration | Sulphonation. (2020). YouTube. [Link]

  • 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

  • 4-Nitro-2-phenoxyaniline. (2010). ResearchGate. [Link]

  • 5-Bromo-4-iodo-2-methylaniline. (2007). National Institutes of Health. [Link]

  • Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. (2009). ResearchGate. [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline.
  • Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. (2015). Asian Journal of Chemistry. [Link]

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. (2023). Longdom Publishing. [Link]

  • Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). ResearchGate. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2023). OpenStax. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018). Scientific & Academic Publishing. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Medium. [Link]

  • 4-Nitro-2-phenoxyaniline. (2010). National Institutes of Health. [Link]

  • Acetylation of Aniline. Scribd. [Link]

  • 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning. (2013). PubMed. [Link]

  • Electrophilic Aromatic Substitution of Aryl Amines. University of Calgary. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). ResearchGate. [Link]

  • NOESY Spectra. (2023). Chemistry LibreTexts. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]

  • Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel and potentially hazardous chemical entities. 4-Methyl-2-phenoxyaniline, a substituted aromatic amine, falls into a chemical class known for its potential physiological effects. A robust understanding of its hazard profile is paramount to establishing safe handling procedures. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Disclaimer: Specific toxicological data for this compound is not widely available. Therefore, this guidance is synthesized from the safety data available for the closely related parent compound, 4-phenoxyaniline, and the established principles for handling hazardous aromatic amines. A conservative approach is always recommended.

The Foundation of Safety: Understanding the Hazard

This compound belongs to the aromatic amine family. Compounds in this class must be handled with care due to their potential for systemic toxicity and other health effects. Based on data from the parent compound, 4-phenoxyaniline, the primary hazards are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3][4] Direct contact can lead to immediate discomfort and potential damage.

  • Sensitization: A significant risk is the potential to cause an allergic skin reaction, a condition known as skin sensitization.[1][3][4][5] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a severe allergic response.

  • Long-Term Health Risks: Perhaps most critically, 4-phenoxyaniline is suspected of causing genetic defects (mutagenicity) and cancer (carcinogenicity).[1][5] Aromatic amines as a class are noted for these potential chronic effects.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]

These hazards dictate that exposure must be minimized through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is crucial to recognize that it is the last line of defense in a comprehensive safety strategy. The most effective way to mitigate risk is to eliminate or reduce the hazard at its source. This principle is known as the Hierarchy of Controls.

Hierarchy_of_Controls Least Effective cluster_0 Most Effective cluster_1 cluster_2 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes safety measures.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure through engineering controls. This guide's recommendations on PPE assume that such primary controls are already in place.

Task-Specific PPE Protocols

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory operations.

Laboratory TaskHand Protection (Gloves)Eye/Face ProtectionRespiratory ProtectionProtective Clothing
Pre-use Inspection & Setup Nitrile gloves (single pair)Safety glasses with side shieldsNot required if handled in a closed containerStandard lab coat
Weighing Solid Compound Double-gloved with nitrile glovesChemical safety gogglesNot required if performed in a fume hood or ventilated balance enclosureStandard lab coat, closed cuffs
Preparing Solutions (Dissolving) Double-gloved with nitrile glovesChemical safety goggles and face shieldNot required if performed in a fume hoodChemical-resistant lab coat or apron over a standard lab coat
Running Reaction & Transfers Double-gloved with nitrile glovesChemical safety goggles and face shieldNot required if performed in a fume hoodChemical-resistant lab coat or apron over a standard lab coat
Sample Analysis (e.g., TLC, LCMS) Nitrile gloves (single pair)Safety glasses with side shieldsNot requiredStandard lab coat
Spill Cleanup & Waste Disposal Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldAir-purifying respirator with organic vapor/particulate cartridges may be required depending on spill sizeChemical-resistant disposable coveralls

Procedural Deep Dive: The 'How' and 'Why'

Glove Selection: A Critical Choice

The selection of appropriate gloves is non-negotiable. Given that this compound is harmful in contact with skin and is a potential sensitizer, preventing dermal exposure is a primary objective.[1][3]

  • Recommendation: For splash protection and general handling, nitrile gloves are a suitable choice.

  • Causality: Nitrile provides a good barrier against a wide range of chemicals and offers better puncture resistance than latex.

  • Best Practice - Double Gloving: When weighing solids or performing liquid transfers, wearing two pairs of nitrile gloves is strongly recommended. This provides a significant safety margin. If the outer glove becomes contaminated, it can be carefully removed, leaving the inner glove to protect the user during the doffing process.

  • Breakthrough Time: Always check the glove manufacturer's chemical resistance data for aromatic amines. No glove material offers indefinite protection. Change gloves immediately if you suspect contamination and always replace them after extended use (e.g., every 1-2 hours) regardless of perceived contact.

Protocol for Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Protective Clothing: Don your lab coat or coveralls. Ensure it is fully buttoned/zipped.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on your safety goggles, followed by a face shield if the procedure involves a splash hazard.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:

  • Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved fingers of that hand under the cuff of the remaining glove and peel it off, again turning it inside out and trapping the first glove inside the second. Dispose of them immediately in a designated hazardous waste container.

  • Protective Clothing: Unbutton or unzip your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and place it in the appropriate location for laundering or disposal.[6]

  • Face/Eye Protection: Remove the face shield and then the goggles by handling the strap or earpieces. Avoid touching the front surfaces.

  • Respiratory Protection (if required): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [1][8]

Emergency Exposure Response

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes.[5][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal of Contaminated Materials

All PPE and materials (e.g., paper towels, weigh boats) that come into contact with this compound must be considered hazardous waste.

  • Operational Plan: Establish a clearly labeled, sealed hazardous waste container inside the fume hood where the work is being performed.

  • Procedure:

    • Dispose of all contaminated solids, including gloves, disposable lab coats, and cleaning materials, directly into this container.

    • Do not allow contaminated work clothing to be taken out of the workplace for home laundering.[1][6]

    • When the container is full, it should be securely sealed, the exterior decontaminated, and moved to your facility's designated hazardous waste accumulation area.

    • All waste disposal must be conducted through an approved waste management company, in accordance with local, state, and federal regulations.[2]

By adhering to these rigorous PPE protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • 4-Phenoxyaniline - Safety D
  • 4-Phenoxyaniline | CAS#:139-59-3. Chemsrc.
  • Safety D
  • 4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. New Jersey Department of Health.
  • 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • Substance Information for [[p-(2-methoxyethyl)phenoxy]methyl]oxirane. European Chemicals Agency (ECHA).
  • SAFETY DATA SHEET - N-Methylaniline. Thermo Fisher Scientific.
  • 4-Phenoxyaniline 139-59-3 wiki. Guidechem.
  • 4-Phenoxyaniline, 25g, Each. CP Lab Safety.
  • 4-Phenoxyaniline - SAFETY D
  • SAFETY DATA SHEET - 4-Phenoxyaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Phenoxyaniline (2010). Fisher Scientific.
  • Substance Information for (2R)-2-[(4-methoxyphenoxy)methyl]oxirane. European Chemicals Agency (ECHA).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.